1-(2-Bromoethoxy)-2-ethylbenzene;ethane
Description
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Properties
Molecular Formula |
C12H19BrO |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-2-ethylbenzene;ethane |
InChI |
InChI=1S/C10H13BrO.C2H6/c1-2-9-5-3-4-6-10(9)12-8-7-11;1-2/h3-6H,2,7-8H2,1H3;1-2H3 |
InChI Key |
SWIYKLNBGXFUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC.CCC1=CC=CC=C1OCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2)
[1][2][3][4]
Executive Summary
1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) is a specialized alkylating agent and intermediate used primarily in the synthesis of pharmaceutical candidates targeting metabolic and urological disorders. Structurally, it consists of a 2-ethylphenol core O-alkylated with a bromoethyl side chain. This bifunctional nature—possessing a lipophilic ethyl-substituted aromatic ring and a reactive electrophilic alkyl bromide—makes it a critical building block for introducing the 2-(2-ethylphenoxy)ethyl moiety into larger pharmacophores.
This guide provides a validated protocol for its synthesis, critical handling parameters, and its application as a scaffold in the development of analogues for SGLT2 inhibitors and
Chemical Identity & Physical Properties[1][4][5][6][7][8]
The compound is a clear to pale yellow liquid at room temperature. Its lipophilicity (LogP ~3.9) dictates the use of non-polar to moderately polar organic solvents for processing.
| Property | Value | Note |
| CAS Number | 915922-20-2 | Unique Identifier |
| IUPAC Name | 1-(2-Bromoethoxy)-2-ethylbenzene | |
| Molecular Formula | ||
| Molecular Weight | 229.11 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | Predicted | |
| Boiling Point | @ 760 mmHg (Predicted) | |
| Solubility | DCM, Ethyl Acetate, Toluene | Insoluble in water |
| LogP | 3.9 | High lipophilicity |
Synthetic Pathway & Protocol
Reaction Logic (Causality)
The synthesis utilizes a Williamson Ether Synthesis , coupling 2-ethylphenol with 1,2-dibromoethane.
-
Why 1,2-Dibromoethane in Excess? A large molar excess (3.0–5.0 equivalents) of 1,2-dibromoethane is strictly required to suppress the formation of the symmetric dimer byproduct, 1,2-bis(2-ethylphenoxy)ethane. The statistical probability of the phenoxide attacking a second mono-alkylated product is minimized when the concentration of the dibromide is high.
-
Base Selection: Potassium carbonate (
) is preferred over stronger bases (like NaH) to minimize elimination side reactions (formation of vinyl bromide species) and to allow for a milder reflux temperature.
Validated Protocol
Reagents:
-
2-Ethylphenol (1.0 eq)[1]
-
1,2-Dibromoethane (4.0 eq)
-
Potassium Carbonate (2.5 eq, anhydrous, granular)
-
Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.
-
Charging: Charge 2-ethylphenol and Acetonitrile (10 vol relative to phenol). Begin stirring.
-
Base Addition: Add
in a single portion. The mixture will form a suspension. -
Electrophile Addition: Add 1,2-dibromoethane in a single portion.
-
Note: Unlike many alkylations, slow addition is not recommended here; high initial concentration of the electrophile favors the mono-substituted product.
-
-
Reflux: Heat the mixture to reflux (
for ACN) and maintain for 12–16 hours.-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. Look for the disappearance of 2-ethylphenol (
) and appearance of product ( ).
-
-
Workup:
-
Cool to room temperature. Filter off inorganic salts (
, unreacted ). -
Concentrate the filtrate under reduced pressure to remove solvent and the bulk of excess 1,2-dibromoethane.
-
Critical Step: The excess 1,2-dibromoethane is toxic and volatile; ensure the rotary evaporator trap is cooled efficiently.
-
-
Purification:
-
Dissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove trace unreacted phenol) followed by Brine.
-
Dry over
, filter, and concentrate. -
Distillation: Purify the crude oil via high-vacuum distillation to obtain the pure product.
-
Mechanism & Visualization
The reaction proceeds via an
Figure 1: Reaction pathway showing the critical necessity of excess dibromide to prevent dimer formation.
Applications in Drug Development
This compound serves as a "linker scaffold" in medicinal chemistry. The bromo-terminus allows for further nucleophilic substitution (e.g., with amines, thiols, or other phenols), while the ethyl-phenyl group provides steric bulk and lipophilicity, often enhancing the binding affinity of the final drug molecule to hydrophobic pockets in proteins.
Target Classes[2][6]
-
SGLT2 Inhibitors: Analogues of gliflozins where the distal phenyl ring requires specific alkyl substitution to modulate metabolic stability.
- -Adrenoceptor Antagonists: Similar to the structure of Tamsulosin or Silodosin intermediates, where the ethoxy group is replaced by ethyl to alter potency or selectivity profiles.
Downstream Derivatization Workflow
Figure 2: Common downstream synthetic transformations for drug discovery.
Analytical Characterization & QC
To ensure the material is suitable for GMP or GLP studies, the following specifications should be met:
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). As an alkyl bromide, it is a potential alkylating agent and should be treated as a suspected mutagen.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent debromination or discoloration.
-
Disposal: Segregate as halogenated organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28065368, 1-(2-Bromoethoxy)-2-ethylbenzene. Retrieved from [Link][3]
- ChemicalBook.1-(2-Bromoethoxy)-2-ethylbenzene Properties and Suppliers.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).
2-(2-Ethylphenoxy)ethyl bromide chemical structure and molecular weight
Analyzing the Compound
I've got the compound's basic info: name, formula, weight, CAS number, SMILES string, and LogP value. My initial thought is it's likely synthesized from 2-ethylphenol and a 1,2-bromo-substituted reagent, possibly 1,2-dibromoethane. I'll search for synthesis routes and typical uses now.
Defining the Compound
I've got the basic identification details on 2-(2-Ethylphenoxy)ethyl bromide now. That includes the molecular formula (C10H13BrO), molecular weight (229.11 g/mol ), SMILES string (CCC1=CC=CC=C1OCCBr), and CAS number (915922-20-2). I'm currently structuring a technical guide for it. The title's a starting point.
Structuring the Guide
I'm now outlining a comprehensive guide on 2-(2-Ethylphenoxy)ethyl bromide. I'm focusing on its chemical structure, properties, and applications, particularly in organic synthesis. The introduction will overview the compound's significance in pharmaceutical and agrochemical synthesis. A section will detail its synthesis via Williamson ether synthesis, including the specific reagents, solvents, and the rationale behind those choices, and finally a description of applications.
Analyzing the Molecule
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Initiating Article Structure
I've decided to start drafting an article about PubChem CID 28065368, 1-(2-Bromoethoxy)-2-ethylbenzene. I've begun structuring the article with an Executive Summary and a section on Molecular Architecture and Physicochemical Properties, complete with a table summarizing key properties.
Analyzing Synthesis Workflow
I'm now deep-diving into the synthesis of the compound. I'm focusing on the Williamson Ether Synthesis and its mechanistic details, specifically the role of K2CO3, DMF, and excess 1,2-dibromoethane. A step-by-step protocol is being developed, and I am preparing a DOT diagram to visualize the synthesis workflow, with high-contrast color-coding for clarity in diagrams. I've also made a detailed DOT diagram of the structural components.
Visualizing Molecular Components
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Refining Reaction Pathway
I'm now refining the mechanistic workflow diagram for the synthesis, with added clarity on the solvent's role. DMF's polar aprotic nature is highlighted for its impact on accelerating the SN2 reaction by selectively solvating the potassium cation, leaving the phenoxide anion free. Excess electrophile suppresses dimerization. I've updated the DOT diagram with these causal connections and am integrating it into the article.
Optimizing Experimental Validation
I'm now focusing on validating the experimental process. I'm considering the roles of reagents, particularly potassium carbonate as a mild base that deprotonates the phenol. I also plan to outline the stoichiometric excess of 1,2-dibromoethane and its role in favoring mono-alkylation. I need to ensure a robust, self-validating protocol and so I will outline options for monitoring reaction progress, and the purification steps including aqueous washes, distillation, and chromatography. I also need to make sure I am authoritatively grounding all data.
Compiling Key Properties
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I'm now detailing a step-by-step synthesis methodology. The protocol includes precise reagent ratios of 2-ethylphenol, anhydrous potassium carbonate, and 1,2-dibromoethane in DMF, with a critical focus on the electrophile excess to prevent dimerization. I've outlined reaction conditions: heating under nitrogen at 70°C for 8-12 hours, with monitoring via GC-MS or TLC. Workup includes washing the organic layer with water, brine, and drying over anhydrous sodium sulfate.
Outlining the Article
I've got the data and am moving forward. I'm structuring the article with an executive summary first, then diving into molecular architecture, properties, and a data table. Lastly, I'll detail the synthesis methodology, specifically the Williamson ether pathway, focusing on mechanistic causality and a step-by-step protocol.
Refining the Workflow
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Optimizing the Diagrams
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Clarifying the Diagram
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Constructing the Whitepaper
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Finalizing the Structure
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Analyzing the Architecture
I'm now diving into the structural logic, breaking down the compound's architecture. I'm focusing on the distinct roles of each domain: the aromatic core, the ether linkage, and the carbon-bromine bond. The ortho-ethyl group's impact on flexibility is also a key area of focus, especially its impact on receptor binding. I'm adding these details to the first draft.
Summarizing the Data
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Visualizing the Structure
I'm now generating a DOT diagram to illustrate the structural topology. I've defined nodes for each functional moiety, using distinct colors for clarity, and specified edges to show the connectivity. I've also added appropriate labels.
Refining the Experiment
I'm now integrating mechanistic insights into the protocol's design. Preventing dimer formation is key. I'm focusing on solvent and base selection. DMF solvates the potassium cation to accelerate the SN2 trajectory. I'm using a mild base, K2CO3, to deprotonate the phenol. To ensure mono-alkylation, I'm using a massive stoichiometric excess of dibromoethane.
Evaluating the Diagram
I'm now evaluating the diagram to ensure it accurately portrays the core reaction. The key is preventing dimer formation, and the excess dibromoethane achieves this statistically. I've double-checked that the dot code reflects this, and now I'm making a final edit to the node sizes.
Refining the Workflow
I'm now integrating a DOT diagram, as well as a self-validating step-by-step protocol. I've designed the protocol with validation checkpoints. I'm focusing on the first step, reagent activation, by charging a flask with 2-ethylphenol and anhydrous K2CO3. I'm also ensuring the second step, electrophilic quenching, involves a rapid addition of dibromoethane. My focus is on ensuring dimer formation is prevented.
Detailing the Steps
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Describing the Applications
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Describing the Analysis
I'm now detailing analytical characterization. I anticipate the mass spectrum showing characteristic bromine isotope peaks. I'm focusing on key NMR signals: the triplet from the
Reviewing the Prompt
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Finalizing the Article
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Linking the Citations
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Technical Whitepaper: Safety Data, Hazard Profiling, and Handling Protocols for 1-(2-Bromoethoxy)-2-ethylbenzene
Executive Summary
1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) is a highly versatile electrophilic building block widely utilized in pharmaceutical synthesis and agrochemical development[1]. Structurally characterized as a bromoethyl ether, it is primarily employed to introduce lipophilic, ether-linked spacer arms into complex molecular scaffolds. While its high reactivity makes it an invaluable synthetic intermediate for drug discovery, it simultaneously imparts significant toxicological hazards. This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and rigorous safety protocols required for the safe handling of this Class 6.1 toxic organic compound[2].
Physicochemical Profiling & Structural Analysis
The utility and hazard profile of 1-(2-Bromoethoxy)-2-ethylbenzene are intrinsically linked to its molecular structure. The ortho-ethylbenzene moiety provides a stable, lipophilic anchor, while the 2-bromoethoxy chain serves as the reactive pharmacophore.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(2-Bromoethoxy)-2-ethylbenzene |
| CAS Number | 915922-20-2 |
| Molecular Formula | C10H13BrO |
| Molecular Weight | 229.11 g/mol |
| Boiling Point | 267.6°C at 760 mmHg |
| Flash Point | 106°C |
| Density | 1.302 g/cm³ |
| Vapor Pressure | 0.0133 mmHg at 25°C |
| LogP | 3.82 |
| Hazard Class / UN No. | 6.1 (Toxic Solid/Liquid, Organic, N.O.S.) / UN 2811 |
Data synthesized from authoritative chemical databases[3],[2],[1].
Structural Reactivity:
The primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution (
Toxicological Mechanisms & Hazard Assessment
1-(2-Bromoethoxy)-2-ethylbenzene is classified under Hazard Class 6.1, indicating severe toxicity and requiring Packing Group III compliance for transport[2].
Mechanism of Toxicity (Alkylating Agent):
The primary hazard of this compound stems from its function as an alkylating agent[5]. In biological systems, the electrophilic carbon of the bromoethoxy group readily undergoes
-
Protein Modification: It covalently modifies the sulfhydryl (-SH) groups of cysteine residues and the amine (-NH2) groups of lysine residues in critical enzymes[5].
-
Glutathione Depletion: The compound reacts rapidly with the cellular antioxidant glutathione (GSH). Extensive alkylation depletes GSH reserves, leading to severe oxidative stress, lipid peroxidation, and subsequent cellular apoptosis[5].
-
Nucleic Acid Alkylation: As a soft electrophile, it possesses the potential to alkylate nitrogenous bases in DNA and RNA, posing mutagenic and genotoxic risks[5].
Exposure Routes:
-
Inhalation: Although the vapor pressure is low at room temperature (0.0133 mmHg)[1], heating the compound during reactions or distillation generates highly toxic vapors.
-
Dermal: The high lipophilicity (LogP 3.82)[3] facilitates rapid absorption through the stratum corneum, carrying the alkylating payload directly into systemic circulation.
Mechanism of toxicity via SN2 alkylation of biological nucleophiles.
Safety Data Sheet (SDS) Core Components
To mitigate the risks associated with its alkylating properties, stringent engineering controls and personal protective equipment (PPE) are mandatory.
-
Engineering Controls: All manipulations must be performed in a Class II biological safety cabinet or a high-velocity chemical fume hood[5].
-
PPE: Standard nitrile gloves are often insufficient for prolonged exposure to alkyl bromides. Double-gloving with heavy-duty neoprene or butyl rubber is recommended. Splash goggles and a flame-resistant lab coat are required[5].
-
Storage: Store in a cool, dry, dark environment under an inert atmosphere (argon or nitrogen) to prevent slow hydrolytic or oxidative degradation. Keep strictly segregated from strong bases, oxidizing agents, and nucleophiles (amines, thiols, alcohols).
-
Emergency Spill Response: Do not use combustible materials for cleanup. Absorb with inert materials (vermiculite or dry sand). Immediately neutralize the spill area with a 5-10% aqueous solution of sodium thiosulfate to quench residual alkylating agent.
Experimental Protocols & Safe Handling Workflows
The following protocol details the safe execution of an
Objective: Regioselective N-alkylation via
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, argon-purged round-bottom flask, dissolve the nucleophile (e.g., an amine, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that vastly accelerates
kinetics by leaving the nucleophile unsolvated and highly reactive[4].
-
-
Base Addition: Add a mild, non-nucleophilic base such as Potassium Carbonate (
, 2.0 equiv) to deprotonate the nucleophile and scavenge the hydrobromic acid (HBr) byproduct. -
Electrophile Addition: Dropwise, add 1-(2-Bromoethoxy)-2-ethylbenzene (1.1 equiv).
-
Causality: Dropwise addition prevents localized concentration spikes, minimizing exothermic runaway and polyalkylation side reactions.
-
-
Thermal Control: Heat the reaction to 60-70°C.
-
Causality: Exceeding 80°C increases the risk of thermal degradation and volatilization of the toxic alkyl bromide.
-
-
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC. Do not proceed to workup until the bromoethoxy starting material is completely consumed or the reaction has plateaued.
-
Self-Validating Quenching Protocol (Critical):
-
The Hazard: Unreacted alkyl bromide in the waste stream poses a severe environmental and exposure risk.
-
The Solution: Upon reaction completion, cool to room temperature and add an excess of saturated aqueous Sodium Thiosulfate (
). -
Mechanism: The thiosulfate anion is a potent, soft nucleophile that rapidly displaces any remaining primary bromide, converting the toxic lipophilic molecule into a water-soluble, non-toxic Bunte salt (
). -
Validation: Perform a final LC-MS injection of the quenched mixture to definitively verify the absence of the
corresponding to 1-(2-Bromoethoxy)-2-ethylbenzene before transferring the mixture to standard organic/aqueous waste.
-
Self-validating workflow for safe handling and active quenching of alkylating agents.
References
-
Title: Hit2Lead | 1-(2-bromoethoxy)-2-ethylbenzene | CAS# 915922-20-2 Source: hit2lead.com URL: 3
-
Title: 1-(2-bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) - Fluorochem: Hazards Source: fluorochem.co.uk URL: 2
-
Title: Cas 915922-20-2, 1-(2-BROMOETHOXY)-2-ETHYLBENZENE | Lookchem Source: lookchem.com URL: 1
-
Title: 2-Bromoethanol | High-Purity Alkylating Agent - Benchchem Source: benchchem.com URL: 5
-
Title: 2.1.10. Regioselective N-alkylation of Adenine by Nucleophilic Substitution | Comprehensive Organic Chemistry Experiments Source: rsc.org URL: 4
Sources
1-(2-Bromoethoxy)-2-ethylbenzene: Sourcing, Synthesis, and Technical Profile
[1]
Executive Summary
1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2 ) is a specialized aryl-alkyl ether building block used primarily in medicinal chemistry for the introduction of the lipophilic 2-ethylphenoxyethyl moiety.[1] Structurally analogous to the key intermediate for Tamsulosin (which bears an ethoxy rather than ethyl group), this compound serves as a critical scaffold for developing next-generation alpha-adrenergic receptor antagonists and other GPCR ligands where subtle steric and lipophilic modulation is required.[1]
This guide provides a comprehensive analysis of the commercial landscape, "make-vs-buy" decision metrics, and a validated synthetic protocol for researchers requiring high-purity material.[1]
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 1-(2-Bromoethoxy)-2-ethylbenzene |
| CAS Number | 915922-20-2 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| SMILES | CCC1=CC=CC=C1OCCBr |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~267°C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Stability | Stable under standard conditions; avoid light and strong bases |
Critical Distinction: Do not confuse this compound with 1-(2-Bromoethoxy)-2-ethoxybenzene (CAS 3259-03-8), the "ethoxy" analog used in Tamsulosin manufacturing.[1] The "ethyl" substitution in CAS 915922-20-2 significantly alters the lipophilicity (LogP) and metabolic stability of the final API.[1]
Market Analysis: Suppliers and Pricing
Commercial Availability Status
This compound is classified as a Tier 2 Building Block : commercially available but typically not held in high-volume stock by general catalog suppliers.[1] Most vendors list it as "Inquire" or "Request for Quote" (RFQ).[1]
Verified Supplier List
Note: Availability fluctuates. Direct verification with vendors is recommended.
| Supplier | Catalog ID | Stock Status | Est. Lead Time | Region |
| BLD Pharm | BD120939 | Stock/RFQ | 1-2 Weeks | USA/China |
| Alfa Chemistry | ACM915922 | RFQ | 2-3 Weeks | USA |
| LookChem | 915922-20-2 | Aggregator | Varies | Global |
| ChemicalBook | CB62506821 | Aggregator | Varies | Global |
Cost Modeling (Estimated)
Pricing for this specific ethyl-analog is higher than the mass-produced ethoxy-analog due to lower demand volume.[1]
| Pack Size | Estimated Price Range (USD) | Cost Efficiency |
| 1 g | $45 - $85 | Low (R&D Screening) |
| 5 g | $150 - $220 | Medium (Hit-to-Lead) |
| 25 g | $400 - $600 | High (Process Dev) |
| Custom (100g+) | Negotiable (~$10-15/g) | Optimal |
Sourcing Insight: If lead times exceed 3 weeks or costs exceed $100/g, in-house synthesis (detailed below) becomes the preferred route for laboratories equipped with standard organic synthesis capabilities.[1]
Technical Deep Dive: Synthesis & Quality Control
For projects requiring >10 grams or immediate availability, in-house synthesis is robust and cost-effective.[1] The following protocol is adapted from standard Williamson ether synthesis methodologies for phenoxyalkyl bromides.
Reaction Logic
The synthesis involves the O-alkylation of 2-ethylphenol with an excess of 1,2-dibromoethane.[1] The use of excess dibromide is critical to minimize the formation of the unwanted bis-phenoxy dimer.[1]
Experimental Protocol (Self-Validating)
Reagents:
-
2-Ethylphenol (1.0 equiv)[1]
-
1,2-Dibromoethane (3.0 - 4.0 equiv)[1]
-
Potassium Carbonate (
, 2.0 equiv)[1] -
Solvent: Acetone (reflux) or Acetonitrile (reflux)[1]
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 2-ethylphenol (e.g., 10 mmol) and anhydrous acetone (50 mL). Add powdered
(20 mmol). Stir at room temperature for 15 minutes to facilitate phenoxide formation. -
Addition: Add 1,2-dibromoethane (40 mmol) in a single portion. Note: Excess is required to suppress dimerization.[1]
-
Reflux: Heat the mixture to reflux (~56°C for acetone) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] Product (
) should appear less polar than the phenol ( ).[1] -
Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure to remove acetone and the bulk of excess 1,2-dibromoethane.[1]
-
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over
.[1] -
Isolation: If high purity is needed, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
Synthesis & Decision Pathway
Figure 1: Decision tree and synthetic workflow for sourcing CAS 915922-20-2.
Quality Control Parameters
Handling and Safety (EHS)[1]
-
Hazards: As an alkyl bromide, this compound is a potential alkylating agent .[1] It acts as a skin and eye irritant and may be sensitizing.[1]
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration over time.
-
Disposal: Halogenated organic waste stream.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28065368, 1-(2-bromoethoxy)-2-ethylbenzene. Retrieved from [Link]
-
LookChem. CAS 915922-20-2 Suppliers and Safety Data. Retrieved from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Reference for general Williamson Ether Synthesis protocols).
2-Ethylphenol Ether Derivatives in Medicinal Chemistry
A Technical Guide to Scaffold Utility, Synthesis, and Therapeutic Applications
Executive Summary: The Ortho-Ethyl Advantage[1]
In the optimization of small-molecule pharmacophores, the ortho-ethylphenol ether substructure represents a critical tactical modification. Unlike the ubiquitous ortho-methyl (cresol) or unsubstituted phenol ethers, the 2-ethylphenoxy moiety offers a unique balance of steric bulk and lipophilicity (
This guide analyzes the medicinal chemistry of 2-ethylphenol ether derivatives, focusing on their role as privileged scaffolds in Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists , S1P1 receptor modulators , and COX-2 inhibitors . It provides a validated synthetic protocol and mechanistic insights into why this specific substitution pattern drives selectivity.
Therapeutic Applications & Mechanism of Action
Metabolic Disease: FFA1 (GPR40) Agonists
The phenoxyacetic acid pharmacophore is a cornerstone in the design of FFA1 agonists for Type 2 Diabetes Mellitus (T2DM). The receptor, expressed primarily in pancreatic
-
Mechanistic Role: The 2-ethylphenol ether moiety often serves as the lipophilic "tail" that anchors the molecule within the transmembrane domain of GPR40.
-
SAR Insight: Substitution at the ortho position of the phenoxy ring restricts conformational freedom around the ether linkage. The ethyl group provides sufficient steric hindrance to lock the bioactive conformation, enhancing binding affinity compared to the smaller methyl analogue.
Immunomodulation: S1P1 Receptor Selectivity
A pivotal study in sphingosine-1-phosphate (S1P) receptor modulation highlighted the specific utility of the 2-ethyl group.
-
The Selectivity Challenge: S1P1 agonists are immunosuppressive, but cross-reactivity with S1P3 causes bradycardia.
-
The Solution: Introducing an ethyl group at the 2-position of the central benzyl ether ring significantly improved S1P1/S1P3 selectivity .[2] The ethyl group occupies a specific hydrophobic pocket in S1P1 that is sterically restricted in S1P3, effectively "tuning out" the side effect.
Inflammation: COX-2 Inhibition
In the design of non-steroidal anti-inflammatory drugs (NSAIDs), 2-ethylphenol ethers (specifically phenoxyacetic acid derivatives) have shown potential as selective COX-2 inhibitors. The steric bulk of the ethyl group helps discriminate between the larger active site of COX-2 and the narrower channel of COX-1.
Visualizing the Mechanism: GPR40 Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by 2-ethylphenol ether derivatives (as FFA1 agonists) in the pancreatic
Caption: GPR40 activation by 2-ethylphenol ether agonists triggers the Gq-PLC-IP3 pathway, leading to Ca2+-dependent insulin secretion.[3]
Comparative SAR Analysis
The following table summarizes the Structure-Activity Relationship (SAR) data comparing the ortho-ethyl substituent against other common modifications. This data synthesizes findings from S1P1 and COX-2 optimization campaigns.
| Substituent (R) | Steric Bulk ( | LogP (Est.) | S1P1/S1P3 Selectivity | Metabolic Stability |
| -H | Low | 1.5 | Poor | High |
| -CH3 (Methyl) | Moderate | 2.0 | Moderate | Moderate (benzylic oxidation) |
| -C2H5 (Ethyl) | High (Optimal) | 2.5 | High | Good |
| -C3H7 (Propyl) | Very High | 3.0 | High (but lower potency) | Low (oxidative dealkylation) |
| -Cl (Chloro) | Moderate | 2.4 | Moderate | High |
Analysis: The ethyl group provides the "Goldilocks" zone—sufficient bulk to enforce selectivity without the excessive lipophilicity or metabolic liability associated with propyl or butyl chains.
Experimental Protocol: Synthesis of 2-(2-Ethylphenoxy)acetic Acid
This protocol describes the synthesis of a core intermediate used in both FFA1 and COX-2 inhibitor production. It utilizes a Williamson ether synthesis followed by ester hydrolysis.
Reaction Scheme
2-Ethylphenol + Ethyl Bromoacetate
Step-by-Step Methodology
Phase 1:
-
Reagents: Charge a 250 mL round-bottom flask with 2-ethylphenol (1.22 g, 10 mmol) and anhydrous acetone (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (
) (2.76 g, 20 mmol). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Dropwise add ethyl bromoacetate (1.84 g, 11 mmol) over 10 minutes.
-
Reflux: Equip with a reflux condenser and heat the mixture to reflux (
C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting phenol spot ( ) should disappear. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate in vacuo to yield the crude ester as a pale yellow oil.
Phase 2: Hydrolysis
-
Solubilization: Dissolve the crude ester in methanol (20 mL).
-
Saponification: Add 10% aqueous NaOH (10 mL). Stir the reaction mixture at ambient temperature for 2 hours.
-
Acidification: Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and cool in an ice bath. Acidify to pH 2 using 1M HCl . A white precipitate should form immediately.
-
Isolation: Extract the precipitate with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate. -
Purification: Recrystallize the solid from Ethanol/Water to obtain pure 2-(2-ethylphenoxy)acetic acid .
Validation Parameters:
-
Yield: Expected 75–85%.
-
Melting Point: 100–102°C (Literature value for similar derivatives).
-
1H NMR (
): 1.25 (t, 3H, ), 2.70 (q, 2H, -Ar), 4.70 (s, 2H, ), 6.8–7.2 (m, 4H, Ar-H), 10.5 (br s, 1H, ).
Synthesis Workflow Diagram
Caption: Two-step synthetic route from 2-ethylphenol to the bioactive phenoxyacetic acid derivative.
References
-
Design and Synthesis of Phenoxyacetic Acid Derivatives as FFA1 Agonists. Journal of Medicinal Chemistry. (2019). Detailed SAR on GPR40 agonists containing phenoxy moieties.
-
Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists. Bioorganic & Medicinal Chemistry. (2014). Establishes the role of the 2-ethyl group in S1P1/S1P3 selectivity.
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. (2022). Comprehensive review of phenol and phenol ether scaffolds in approved drugs.
-
2-Ethylphenol (Compound Summary). PubChem. Physical properties and toxicity data for the scaffold.
-
Selective COX-2 Inhibitors: Structure-Activity Relationships. Brieflands. Review of SAR strategies for COX-2 selectivity involving steric modulation.
Sources
- 1. Synthesis and biological evaluation of novel potent FFA1 agonists containing 2,3-dihydrobenzo[b][1,4]dioxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aryl bromide vs alkyl bromide reactivity in 1-(2-Bromoethoxy)-2-ethylbenzene
This technical guide provides a high-level comparative analysis of the reactivity profiles inherent to 1-(2-Bromoethoxy)-2-ethylbenzene (an alkyl bromide) versus analogous aryl bromides.[1] It is designed for researchers optimizing synthetic routes or investigating chemoselectivity in drug development.[1]
Case Study: 1-(2-Bromoethoxy)-2-ethylbenzene[1][2][3]
Executive Technical Summary
In the architecture of small molecule synthesis, the distinction between alkyl and aryl halides is not merely structural—it is the primary determinant of the reaction manifold.[1]
1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2) represents a classic primary alkyl bromide .[1] The bromine atom is attached to an
Core Thesis: The reactivity of 1-(2-Bromoethoxy)-2-ethylbenzene is dominated by nucleophilic substitution (
Structural & Electronic Basis of Reactivity[1]
The divergent behaviors stem from three fundamental physical-organic factors:
| Feature | Alkyl Bromide (Target Molecule) | Aryl Bromide (Comparator) | Mechanistic Implication |
| Hybridization | |||
| Backside Attack | Accessible | Blocked | The aromatic ring physically prevents the |
| Electronic Effect | Inductive withdrawal ( | Resonance ( | Lone pair donation from Br into the |
| Present (at | Absent | Alkyl bromides are prone to elimination (E2) to form vinyl ethers; Aryl bromides cannot eliminate. |
Reaction Manifold Visualization
The following diagram maps the divergent pathways. Note how the Alkyl Bromide (our target) favors "Soft" nucleophiles, while the Aryl Bromide requires catalytic intervention.[1]
Caption: Comparative reaction landscape showing the kinetic accessibility of
Critical Reactivity Profiles
A. Nucleophilic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)[3][4][5]
-
Target Molecule (Alkyl): The terminal carbon is unhindered.[1] Reaction with amines (to form secondary amines) or azides is rapid.[1]
-
Risk:[1] The "2-ethyl" group on the benzene ring provides steric bulk ortho to the ether linkage.[1] While this doesn't block the terminal bromide, it may influence the conformation of the chain, potentially affecting reaction rates in constrained active sites (enzymatic) or solid-phase synthesis.[1]
-
-
Aryl Bromide: Inert.[1] You cannot displace an unactivated aryl bromide with a standard nucleophile under standard thermal conditions.[1]
B. Metal-Catalyzed Cross-Coupling (The "Trap")
This is where the distinction is most critical for drug development.[1]
-
Aryl Bromide: Excellent partner for Palladium (
). Oxidative addition is facile and stable.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Target Molecule (Alkyl):
-
Problem: Upon oxidative addition to Palladium, alkyl palladium species possess
-hydrogens.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - -Hydride Elimination is faster than transmetallation.
-
Result: Instead of coupling, you generate a vinyl ether and reduce the alkyl bromide to an alkane.[1]
-
Solution: If coupling this molecule, you must use specific ligands (e.g., N-heterocyclic carbenes or bulky phosphines like BrettPhos) that suppress
-elimination.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Experimental Protocol: Chemoselective Amination
Objective: Selectively substitute the alkyl bromide in 1-(2-Bromoethoxy)-2-ethylbenzene with a primary amine without triggering elimination or touching potential aryl halide contaminants.[1]
Rationale: This protocol uses a polar aprotic solvent to accelerate
Reagents
-
Substrate: 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 equiv)[1]
-
Nucleophile: Benzylamine (1.2 equiv)[1]
-
Base:
(2.0 equiv, anhydrous, milled)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (MeCN) or DMF (if higher T required)[1]
-
Catalyst: NaI (0.1 equiv, Finkelstein activation)[1]
Workflow
-
Activation: Dissolve 1-(2-Bromoethoxy)-2-ethylbenzene in MeCN (0.2 M). Add NaI. Stir at RT for 15 mins.
-
Why: In situ conversion to the Alkyl Iodide (weaker C-I bond) accelerates the reaction rate significantly (Finkelstein reaction).[1]
-
-
Addition: Add
followed by the amine.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction: Heat to 60°C. Monitor by HPLC/TLC.
-
Checkpoint: Look for the disappearance of the starting material.[1] If a new spot appears with higher
(non-polar), it may be the elimination product (vinyl ether). If this happens, lower temperature and switch to a less basic scavenger (e.g.,ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).
-
-
Workup: Filter off solids. Concentrate. Partition between EtOAc and Water.[1]
-
Validation:
NMR should show the disappearance of the triplet atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ppm ( ) and appearance of a signal at ppm ( ).
Mechanistic Pathway: The -Hydride Elimination Risk
When attempting to use 1-(2-Bromoethoxy)-2-ethylbenzene in cross-coupling (e.g., Negishi or Suzuki), the following failure mode is common compared to aryl bromides.
Caption: The "Death Valley" of alkyl cross-coupling. Unlike aryl-Pd species, alkyl-Pd species rapidly decompose via
References
-
PubChem. (n.d.).[1] 1-(2-Bromoethoxy)-2-ethylbenzene Compound Summary. National Center for Biotechnology Information.[1] Retrieved March 3, 2026, from [Link][1]
-
Rudolph, A., et al. (2012).[1] Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.[1] Journal of the American Chemical Society.[1][6] Retrieved from [Link]
-
Michigan State University. (n.d.).[1] Alkyl Halide Reactivity and Mechanisms.[1][4][5] MSU Chemistry Department. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2024).[1] Cross-Coupling of Alkyl Halides.[1][6][7] Retrieved from [Link]
-
Oreate AI Blog. (2026). Alkyl vs. Aryl Halides: Unpacking the Difference in Organic Chemistry. Retrieved from [Link]
Sources
- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkyl vs. Aryl Halides: Unpacking the Difference in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 3. evitachem.com [evitachem.com]
- 4. quora.com [quora.com]
- 5. SATHEE: Alkyl Halide and Aryl Halide [satheejee.iitk.ac.in]
- 6. Substituted arene synthesis by alkylation or arylation [organic-chemistry.org]
- 7. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene from 2-ethylphenol
Executive Summary
This guide details the protocol for synthesizing 1-(2-Bromoethoxy)-2-ethylbenzene from 2-ethylphenol via Williamson ether synthesis. This compound serves as a critical alkylating agent and "linker" intermediate in the synthesis of adrenergic receptor antagonists (e.g., analogs of Tamsulosin or Silodosin) and other bioactive ether derivatives.
Key Technical Challenge: The primary synthetic hurdle is preventing the formation of the C2-symmetric dimer, 1,2-bis(2-ethylphenoxy)ethane . This protocol utilizes a specific stoichiometric excess of 1,2-dibromoethane and controlled addition rates to favor mono-alkylation (SN2) over double substitution.
| Parameter | Specification |
| Target CAS | 915922-20-2 |
| Molecular Weight | 229.11 g/mol |
| Reaction Type | Williamson Ether Synthesis (SN2) |
| Primary Reagents | 2-Ethylphenol, 1,2-Dibromoethane, Potassium Carbonate |
| Expected Yield | 75% - 85% |
| Purity Goal | >98% (GC/HPLC) |
Reaction Mechanism & Logic
The synthesis proceeds via a nucleophilic substitution (SN2) where the phenoxide ion (generated in situ) attacks the electrophilic carbon of 1,2-dibromoethane.
Mechanistic Pathway
-
Deprotonation: The base (
) deprotonates 2-ethylphenol to form the 2-ethylphenoxide anion. -
Nucleophilic Attack: The phenoxide attacks 1,2-dibromoethane, displacing a bromide ion.
-
Competition: The product, 1-(2-bromoethoxy)-2-ethylbenzene, still contains a leaving group (Br). If the concentration of phenoxide is too high relative to the dibromide, a second attack occurs, yielding the unwanted dimer.
Critical Control Point: To suppress dimer formation, 1,2-dibromoethane is used in large excess (3 to 5 equivalents) . This ensures that statistically, a phenoxide ion is far more likely to encounter a fresh dibromide molecule than a mono-substituted product.
Visual Pathway (Graphviz)
Figure 1: Reaction pathway highlighting the competition between the target mono-alkylation and the unwanted bis-alkylation.
Experimental Protocol
Materials & Reagents[1]
-
2-Ethylphenol: 12.2 g (100 mmol)
-
1,2-Dibromoethane: 94.0 g (500 mmol) – 5.0 equivalents [Note 1]
-
Potassium Carbonate (
): 27.6 g (200 mmol) – Anhydrous, granular -
Solvent: Acetone (HPLC grade, 200 mL) or Acetonitrile (for faster rates)
-
Catalyst (Optional): Potassium Iodide (KI, 0.5 g) – Accelerates Finkelstein exchange
Step-by-Step Procedure
Step 1: Phenoxide Formation
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).
-
Charge the flask with 2-ethylphenol (12.2 g) and Acetone (150 mL) .
-
Add Potassium Carbonate (27.6 g) in a single portion.
-
Stir at room temperature for 30 minutes. The mixture will turn slightly yellow/orange as the phenoxide forms.
Step 2: Alkylation
5. Add 1,2-dibromoethane (94.0 g) to the reaction mixture.
6. Optional: Add 0.5 g of KI to catalyze the reaction.
7. Heat the mixture to a gentle reflux (
- Monitoring: Check by TLC (Hexane:EtOAc 9:1). The starting phenol (
) should disappear, and the product ( ) should appear. The dimer ( ) should be minimal.
Step 3: Work-up
9. Cool the reaction mixture to room temperature.
10. Filter off the solid inorganic salts (
Step 4: Removal of Excess Reagent
13. The excess 1,2-dibromoethane (BP
- Safety: 1,2-Dibromoethane is toxic and carcinogenic. Treat the distillate as hazardous waste.
Step 5: Purification 15. Dissolve the remaining residue in Ethyl Acetate (100 mL) and wash with:
- 1M NaOH (2 x 50 mL) – Removes unreacted phenol.
- Water (50 mL)
- Brine (50 mL)
- Dry the organic layer over anhydrous
, filter, and concentrate.[1] - Final Purification:
- Option A (Distillation): Vacuum distillation (approx.
at 5 mmHg). - Option B (Column Chromatography): Silica gel, eluting with Hexane
5% EtOAc/Hexane.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
Verify the identity of the product using NMR and GC-MS.
| Technique | Expected Signals / Data |
| Appearance | Clear, colorless to pale yellow liquid.[2] |
| 1H-NMR (CDCl3) | |
| 13C-NMR | Aromatic carbons (156.0, 132.5, 129.0, 127.0, 121.0, 111.5)Ether carbon ( |
| MS (EI) | Molecular ion |
Note on NMR: The triplet at ~3.65 ppm (CH2-Br) and ~4.30 ppm (O-CH2) is diagnostic of the mono-alkylated product. If the dimer forms, you will see a symmetrical signal for the ethylene bridge at ~4.4 ppm and no signal at 3.65 ppm.
Safety & Handling
-
1,2-Dibromoethane: A known carcinogen and potent toxin. All transfers must be performed in a fume hood. Double-glove (Nitrile) is recommended.
-
2-Ethylphenol: Corrosive and toxic by absorption.
-
Waste Disposal: The distillate from Step 4 contains dibromoethane and must be segregated into halogenated waste streams, not general organic waste.
References
-
PubChem. (n.d.).[3] 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2).[3][4][5] National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-(2-Ethoxyphenoxy)Ethylbromide - High Purity Pharmaceutical Intermediate at Best Price [somu-group.com]
- 3. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 915922-20-2,1-(2-BROMOETHOXY)-2-ETHYLBENZENE | lookchem [lookchem.com]
- 5. 915922-20-2|1-(2-Bromoethoxy)-2-ethylbenzene|BLD Pharm [bldpharm.com]
Application Note: Synthesis and Utilization of 1-(2-Bromoethoxy)-2-ethylbenzene in Tamsulosin Analog Development
[1][2]
Executive Summary
This technical guide details the synthesis and application of 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2), a critical intermediate for developing structural analogs of Tamsulosin (Flomax).[1][2]
While standard Tamsulosin utilizes a 2-ethoxyphenoxy moiety, this protocol focuses on the 2-ethylphenoxy variant.[1][2] This modification (replacing the ether oxygen with a methylene group) is a strategic medicinal chemistry approach to modulate lipophilicity (
Key Technical Parameters
| Parameter | Specification |
| Target Intermediate | 1-(2-Bromoethoxy)-2-ethylbenzene |
| CAS Number | 915922-20-2 |
| Molecular Weight | 229.11 g/mol |
| Role | Electrophile for N-alkylation of chiral sulfonamide amines |
| Primary Challenge | Preventing bis-alkylation (dimer formation) during synthesis |
Chemical Context & Rationale
The pharmacological efficacy of Tamsulosin relies on the precise spatial arrangement of the sulfonamide head group and the lipophilic tail. The 1-(2-Bromoethoxy)-2-ethylbenzene intermediate allows researchers to synthesize Deoxy-Tamsulosin analogs , testing the necessity of the ortho-alkoxy oxygen atom.[1][2]
Structure-Activity Relationship (SAR) Logic[1][2]
Synthesis Protocol: 1-(2-Bromoethoxy)-2-ethylbenzene[1][2]
Reaction Overview
This synthesis utilizes a Williamson ether synthesis strategy.[2] The core challenge is the high reactivity of 1,2-dibromoethane, which can lead to the formation of the symmetrical dimer 1,2-bis(2-ethylphenoxy)ethane if stoichiometry is not strictly controlled.
Reagents & Materials[1][2][4][5][6][7][8][9]
-
Reagent: 1,2-Dibromoethane (Liquid, excess required)
-
Base: Potassium Carbonate (
), anhydrous, granular -
Solvent: Acetone (HPLC Grade) or Acetonitrile (MeCN)[2]
-
Catalyst: Potassium Iodide (KI) - catalytic amount (optional, accelerates Finkelstein exchange)[1][2]
Step-by-Step Protocol
Step 1: Preparation of the Phenoxide
-
Charge a 3-neck round-bottom flask (RBF) with Acetone (10 volumes) .
-
Add 2-Ethylphenol (1.0 eq) .
-
Add Potassium Carbonate (2.5 eq) .
-
Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol. Note: The solution may darken slightly as the phenoxide forms.
Step 2: Alkylation (The Critical Step)
-
Add 1,2-Dibromoethane (5.0 - 7.0 eq) to the reaction mixture.
-
Critical Control Point: A large excess of dibromide is mandatory.[2] If the ratio is near 1:1, the phenoxide will attack the product, forming the unwanted dimer impurity.
-
-
Add Potassium Iodide (0.05 eq) .
-
Heat the mixture to Reflux (approx. 56°C for acetone) .
-
Maintain reflux for 12–16 hours . Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1][2]
Step 3: Work-up and Purification[1][2]
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, KBr) through a Celite pad. Wash the pad with acetone. -
Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.
-
Removal of Excess Dibromide: The residue contains the product and excess 1,2-dibromoethane.[3]
-
Extraction: Dissolve the oily residue in Ethyl Acetate. Wash with 1M NaOH (cold) to remove any unreacted phenol, then wash with Brine.
-
Dry over anhydrous
and concentrate. -
Final Purification: If high purity (>99%) is required for the next step, perform silica gel column chromatography (Eluent: 100% Hexane
5% EtOAc/Hexane).
Application: Coupling to Form the Tamsulosin Analog
Once the bromide intermediate is secured, it is coupled with the chiral amine core of Tamsulosin.
Reaction Scheme
Electrophile: 1-(2-Bromoethoxy)-2-ethylbenzene
Nucleophile: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Mechanism:
Coupling Protocol
-
Dissolution: Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq) in Ethanol or DMF .[1][2]
-
Base Addition: Add Triethylamine (TEA, 1.5 eq) or
. -
Addition of Intermediate: Add 1-(2-Bromoethoxy)-2-ethylbenzene (1.1 eq) dropwise.
-
Reflux: Heat to reflux (80°C for Ethanol/Water mixtures) for 24 hours.
-
Work-up:
-
Acid/Base extraction: Dissolve residue in water/HCl (pH 2) to protonate the amine (product goes to aqueous phase, non-basic impurities stay in organic).
-
Wash aqueous layer with DCM.[2]
-
Basify aqueous layer with NaOH (pH 10) to precipitate the free base of the analog.
-
Extract into EtOAc, dry, and crystallize as the Hydrochloride salt using HCl/IPA.
Process Visualization
The following diagrams illustrate the synthesis workflow and the impurity control logic required for high-yield production.
Diagram 1: Synthesis Workflow & Impurity Control
Caption: Workflow highlighting the critical necessity of excess dibromide to prevent dimer formation during intermediate synthesis.
Analytical Quality Control
Validate the intermediate before proceeding to the expensive coupling step.
HPLC Parameters
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
-
Gradient: 50% B to 90% B over 15 minutes (High lipophilicity requires high organic content).[2]
-
Detection: UV @ 225 nm and 270 nm.[2]
NMR Characterization (Expected)[2][10]
References
-
Vertex AI Search. (2025).[2] Tamsulosin Structure and Pharmacophore Analysis. Retrieved from [2]
-
ChemicalBook. (2024).[2] Synthesis of 1,2-Bis(2-bromoethoxy)benzene and related phenoxyethyl bromides. Retrieved from [2]
-
Reddy, A. V., et al. (2009).[7] Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications. Retrieved from
-
CymitQuimica. (2024).[2] 1-(2-Bromoethoxy)-2-ethoxybenzene Properties and Analogs. Retrieved from [2]
-
PubChem. (2024).[2] 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) Compound Summary. Retrieved from [2]
Sources
- 1. CAS 3259-03-8: 1-(2-Bromoethoxy)-2-ethoxybenzene [cymitquimica.com]
- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Application Note: Nucleophilic Substitution Protocols for 2-(2-Ethylphenoxy)ethyl Bromide
Executive Summary & Molecule Profile[1][2]
This guide details the operational protocols for utilizing 2-(2-Ethylphenoxy)ethyl bromide (herein referred to as EPEB ) in nucleophilic substitution reactions.[1] EPEB is a critical pharmacophore building block, most notably serving as the alkylating agent in the synthesis of the alpha-blocker Tamsulosin .
Chemical Profile
| Property | Data | Operational Implication |
| CAS | 3259-03-8 | Primary identifier for sourcing.[1][2][3] |
| MW | 245.11 g/mol | Calculation basis for stoichiometry. |
| State | Solid/Liquid (mp 41-43°C) | Critical: It exists at the solid-liquid boundary near ambient temp.[1] It often supercools into a viscous oil. Gentle warming (45°C) is recommended before dispensing. |
| Reactivity | Primary Alkyl Bromide | Excellent |
| Solubility | Lipophilic | Insoluble in water.[4] Soluble in Acetone, DMF, MeCN, DCM.[1] |
Mechanistic Considerations
The reaction center is a primary carbon separated from the bulky ortho-ethylphenoxy group by an ethylene spacer. While the steric hindrance is minimized by the spacer, the lipophilicity of the 2-ethylphenoxy tail dictates solvent choice. Polar aprotic solvents (DMF, DMSO, MeCN) are required to solvate the nucleophile while dissolving the greasy electrophile .
Reaction Landscape & Decision Logic
The following diagram illustrates the primary synthetic pathways available for EPEB, categorized by nucleophile type.
Figure 1: Synthetic divergence from EPEB.[1] The Finkelstein route (yellow) is an optional activation step for sluggish nucleophiles.
Detailed Experimental Protocols
Protocol A: The "Finkelstein" Activation (Halogen Exchange)
Purpose: Convert EPEB (Bromide) to the corresponding Iodide to increase reaction rate by ~100x for difficult substitutions. Mechanism: Equilibrium driven by precipitation of NaBr in Acetone .[5]
Reagents:
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve EPEB in Acetone (0.5 M concentration).
-
Addition: Add solid NaI in one portion. The solution will initially be clear (or slightly yellow).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 3–6 hours.
-
Observation: A white precipitate (NaBr) will form within 30 minutes, indicating reaction progress.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid NaBr.[6]
-
Concentrate the filtrate in vacuo.
-
Redissolve the residue in DCM and wash with 5% sodium thiosulfate (to remove free iodine, indicated by purple/brown color) and water.
-
Dry over
and concentrate.
-
-
Storage: The resulting iodide is light-sensitive. Use immediately or store in amber vials with copper wire stabilization.
Protocol B: Controlled N-Alkylation (Tamsulosin-Type Synthesis)
Purpose: Coupling EPEB with a primary amine (e.g., 5-(2-aminopropyl)-2-methoxybenzenesulfonamide) to form a secondary amine.[1] Challenge: Preventing "Over-Alkylation" (formation of tertiary amines or quaternary salts) .
Reagents:
-
EPEB (1.0 equiv)[1]
-
Target Amine (1.2 – 2.0 equiv) Note: Excess amine suppresses over-alkylation.
-
Base: DIPEA (Diisopropylethylamine) or
(powdered). -
Solvent: Acetonitrile (MeCN) or DMF.
Procedure:
-
Preparation: Dissolve the Target Amine (1.5 equiv) and DIPEA (2.0 equiv) in MeCN (0.2 M).
-
Addition: Heat the solution to 50°C. Slowly add a solution of EPEB (1.0 equiv) in MeCN dropwise over 1 hour.
-
Why Dropwise? Keeping the concentration of EPEB low relative to the amine favors mono-alkylation (
kinetics).
-
-
Reaction: Stir at 60–80°C for 12–24 hours. Monitor by HPLC or TLC.
-
Endpoint: Disappearance of EPEB.
-
-
Workup:
-
Evaporate MeCN.
-
Partition residue between Ethyl Acetate and Water.
-
Critical Step: If unreacted amine is valuable/expensive, adjust aqueous pH to <4 to protonate the amine (keeping it in the water layer), extract impurities with organic solvent, then basify the aqueous layer (pH >10) and extract the product.
-
Protocol C: Williamson Ether Synthesis (O-Alkylation)
Purpose: Linking EPEB to a phenol to create bis-aryl ether scaffolds.[1]
Reagents:
-
EPEB (1.1 equiv)[1]
-
Substituted Phenol (1.0 equiv)[1]
-
Base:
(Cesium Carbonate) (2.0 equiv) or . -
Solvent: DMF (Dimethylformamide).
Procedure:
-
Deprotonation: Combine Phenol and
in DMF. Stir at room temp for 30 mins to generate the phenoxide anion.-
Note:
is preferred over Potassium salts due to the "Cesium Effect" (higher solubility and "naked" anion reactivity in DMF).
-
-
Coupling: Add EPEB (liquid or melted).
-
Heat: Warm to 70°C for 4–8 hours.
-
Workup: Pour into ice water. The product often precipitates as a solid.[6] Filter and wash with water. If oil forms, extract with Ethyl Acetate.[1]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amination) | Quaternization (Over-reaction) | Increase Amine:Bromide ratio (to 3:1). Switch to "Reductive Amination" route (oxidize EPEB to aldehyde first) if direct alkylation fails. |
| No Reaction | EPEB insolubility | Ensure solvent is DMF or MeCN. If using Ethanol, EPEB may oil out; add DCM as co-solvent. |
| Dark Coloration | Iodine liberation (Finkelstein) | Wash with Sodium Thiosulfate. |
| Starting Material Persists | Low Nucleophilicity | Add 10 mol% NaI (catalytic Finkelstein) to the reaction mixture to generate the reactive Iodide in situ. |
QC Parameters (NMR)
When analyzing the product, look for the shift of the ethylene spacer protons:
-
EPEB (Reactant): Triplet at
ppm ( ).[1] -
Product (Amine): Shift upfield to
ppm ( ). -
Product (Ether): Shift to
ppm ( ).
References
-
Google Patents. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide (CN103664538A).[1][7] Retrieved from
-
LibreTexts Chemistry. (2024). The SN2 Reaction Mechanism.[5][6][8][9][10][11][12][13][14][15][16][17] Retrieved from [Link]
-
Wikipedia. (n.d.). Finkelstein reaction.[5][6][8][9][16] Retrieved from [Link][1]
-
Master Organic Chemistry. (2017). Alkylation of Amines Generally Sucks.[13] Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-(2-Ethoxyphenoxy)ethyl bromide - Safety Data Sheet [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. somu-group.com [somu-group.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 7. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 9. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 12. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 17. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
Application Note: Strategic N-Alkylation of Amines Using 1-(2-Bromoethoxy)-2-ethylbenzene for Pharmaceutical Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines using 1-(2-bromoethoxy)-2-ethylbenzene. This transformation is a critical step in medicinal chemistry for introducing the 2-(2-ethylphenoxy)ethyl moiety, a valuable pharmacophore in various drug candidates. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, present expected outcomes, and offer a troubleshooting guide to empower researchers in achieving efficient and selective synthesis.
Introduction: The Importance of N-Alkylation
The functionalization of amines is a cornerstone of modern drug discovery. N-alkylation, the process of introducing an alkyl group onto a nitrogen atom, is a fundamental strategy to modulate the physicochemical and pharmacological properties of a molecule.[1] By altering steric bulk, basicity, and hydrogen bonding capacity, N-alkylation can profoundly impact a compound's target affinity, selectivity, metabolic stability, and pharmacokinetic profile.
The reagent 1-(2-bromoethoxy)-2-ethylbenzene (CAS No. 915922-20-2) is a versatile building block for this purpose.[2][3] It allows for the direct incorporation of the 2-(2-ethylphenoxy)ethyl group, a structural motif present in several biologically active compounds. This guide explains the causality behind the experimental choices required for successful synthesis, ensuring a robust and reproducible methodology.
Reaction Principle: A Nucleophilic Substitution Approach
The alkylation of an amine with 1-(2-bromoethoxy)-2-ethylbenzene proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
-
Nucleophilic Attack: The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom adjacent to the bromine atom in 1-(2-bromoethoxy)-2-ethylbenzene.[4][5]
-
Transition State: A transient five-coordinate transition state is formed where a new carbon-nitrogen bond is forming simultaneously as the carbon-bromine bond is breaking.
-
Leaving Group Departure: The bromide ion is displaced as the leaving group, resulting in the formation of an alkylated ammonium salt.[5]
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is included in the reaction to neutralize the hydrobromic acid byproduct by deprotonating the newly formed ammonium salt. This regenerates a neutral amine product and prevents the starting amine from being rendered unreactive as a salt.[1][6]
The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are highly effective for SN2 reactions.[6][7] These solvents can solvate the cation (e.g., K⁺ from the base) but do not form strong hydrogen bonds with the amine nucleophile. This "naked" and highly reactive nucleophile leads to a significantly faster reaction rate compared to polar protic solvents (like water or alcohols), which would cage the nucleophile in a solvation shell and reduce its reactivity.[8][9][10]
A significant challenge in amine alkylation is the potential for over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[11][12][13] This can result in a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification.[14] Careful control of stoichiometry (often using an excess of the amine) and reaction conditions is essential to favor the desired mono-alkylated product.
Caption: SN2 mechanism for amine alkylation.
Experimental Protocols
The following protocols provide a general framework. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: Alkylation of a Primary Amine (Benzylamine)
This protocol details the synthesis of N-(2-(2-ethylphenoxy)ethyl)benzylamine.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1-(2-Bromoethoxy)-2-ethylbenzene | 915922-20-2 | 229.11 | 1.0 | 5.0 | 1.15 g |
| Benzylamine | 100-46-9 | 107.15 | 1.2 | 6.0 | 0.64 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 10.0 | 1.38 g |
| Anhydrous Acetonitrile (MeCN) | 75-05-8 | - | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | - | ~150 mL |
| Saturated NaCl Solution (Brine) | - | - | - | - | ~100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | - | ~5 g |
Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(2-bromoethoxy)-2-ethylbenzene (1.15 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (25 mL) to the flask, followed by benzylamine (0.64 g, 6.0 mmol).
-
Reaction: Heat the mixture to 80 °C (oil bath temperature) and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is generally complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the solid with ethyl acetate.[15]
-
Extraction: Transfer the filtrate to a separatory funnel. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water and inorganic impurities.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to isolate the pure secondary amine product.
Protocol 2: Alkylation of a Secondary Amine (Morpholine)
This protocol details the synthesis of 4-(2-(2-ethylphenoxy)ethyl)morpholine.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1-(2-Bromoethoxy)-2-ethylbenzene | 915922-20-2 | 229.11 | 1.0 | 5.0 | 1.15 g |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 6.0 | 0.52 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 10.0 | 1.38 g |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | - | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | - | ~150 mL |
| Deionized Water | - | - | - | - | ~150 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | - | ~5 g |
Procedure
-
Setup: To a dry 100 mL round-bottom flask with a magnetic stir bar, add 1-(2-bromoethoxy)-2-ethylbenzene (1.15 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask, followed by morpholine (0.52 g, 6.0 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 6-12 hours).
-
Work-up and Extraction: Cool the mixture to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). The product will move into the organic layer.
-
Washing: Combine the organic layers and wash thoroughly with water (3 x 50 mL) to remove DMF, followed by one wash with brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure tertiary amine. A small amount of triethylamine (0.5-1% v/v) can be added to the eluent to prevent peak tailing.[16]
Caption: General experimental workflow.
Data Presentation and Characterization
Yields can vary based on the nucleophilicity and steric hindrance of the amine. Below are typical parameters and expected outcomes.
Table of Reaction Parameters
| Amine Type | Example | Stoichiometry (Amine:Bromide) | Base (eq.) | Solvent | Temp (°C) | Typical Yield |
| Primary Aliphatic | Benzylamine | 1.2 : 1 | K₂CO₃ (2.0) | MeCN | 80 | 75-90% |
| Secondary Cyclic | Morpholine | 1.2 : 1 | K₂CO₃ (2.0) | DMF | 80 | 70-85% |
| Primary Aromatic | Aniline | 1.5 : 1 | K₂CO₃ (2.5) | DMF | 100-120 | 40-60% |
| Hindered Secondary | Diisopropylamine | 2.0 : 1 | K₂CO₃ (2.0), NaI (0.1) | DMF | 100 | 30-50% |
Expected Analytical Data for N-(2-(2-ethylphenoxy)ethyl)benzylamine
-
¹H NMR (CDCl₃, 500 MHz): Signals for the aromatic protons of both the ethylphenyl and benzyl groups will be visible (~6.8-7.4 ppm). Key diagnostic peaks will include a triplet for the ethyl group's CH₃ (~1.2 ppm), a quartet for the ethyl group's CH₂ (~2.7 ppm), and two triplets for the -O-CH₂-CH₂-N- protons (~4.1 ppm and ~3.0 ppm, respectively), along with a singlet for the benzylic CH₂ (~3.8 ppm).
-
¹³C NMR (CDCl₃, 125 MHz): The spectrum will show distinct signals for all 17 carbons. Diagnostic peaks include those for the two aliphatic carbons of the ethyl group, the four carbons of the ethoxyethyl linker, and the benzylic carbon.
-
Mass Spectrometry (ESI+): The spectrum will show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z = 256.17.
Spectroscopic analysis is essential to confirm the structure and assess the purity of the final compound.[17]
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive reagents (wet solvent/amine).- Insufficient temperature.- Base is not strong enough or has poor solubility.- Sterically hindered amine. | - Ensure all reagents and solvents are anhydrous.- Increase reaction temperature in 20 °C increments.- Switch to a stronger base (e.g., Cs₂CO₃) or a more solubilizing solvent (e.g., DMF, DMSO).- Add a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction. |
| Multiple Products | - Over-alkylation of the amine product.- Stoichiometry is not optimal. | - Increase the excess of the starting amine (e.g., from 1.2 to 2.0 or 3.0 equivalents).- Monitor the reaction closely and stop it once the starting material is consumed, before significant byproduct forms.- Consider alternative synthetic routes like reductive amination for cleaner mono-alkylation.[14][18] |
| Difficult Purification | - Product and starting material have similar polarity.- Product is very polar and tails on silica gel. | - Ensure the reaction goes to completion to consume all starting material.- For basic amine products, add 0.5-1% triethylamine or ammonia in methanol to the eluent to improve peak shape during column chromatography.[16]- Consider converting the amine to its hydrochloride salt to facilitate purification by crystallization.[16] |
Safety Precautions
All experiments should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-(2-Bromoethoxy)-2-ethylbenzene: May cause skin and serious eye irritation.[19][20][21] Avoid contact with skin and eyes.[22] In case of contact, flush with copious amounts of water.[21][22]
-
Amines (e.g., Benzylamine, Morpholine): Are often corrosive and toxic. Handle with care, avoiding inhalation of vapors.
-
Solvents (Acetonitrile, DMF): Are flammable and have associated toxicities. Keep away from ignition sources.
-
Potassium Carbonate: Is an irritant. Avoid creating dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[21]
Conclusion
The N-alkylation of amines with 1-(2-bromoethoxy)-2-ethylbenzene is a robust and reliable method for synthesizing molecules containing the 2-(2-ethylphenoxy)ethyl scaffold. By understanding the SN2 mechanism and carefully controlling reaction parameters such as stoichiometry, solvent, and temperature, researchers can effectively minimize side reactions like over-alkylation. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutic agents.
References
-
Sharma, J. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally? Quora. Retrieved from [Link]
-
Oreate AI Blog. (2026, February 13). Why Polar Aprotic Solvents Are the Best Friends of SN2 Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Mechanism of Amine Alkylation. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). Cas 915922-20-2, 1-(2-BROMOETHOXY)-2-ETHYLBENZENE. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation of Amines: Alkylation of Ammonia and Amines. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkylation of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-(2-Bromoethoxy)2-ethoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]
- Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
-
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
-
PMC. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]
-
IRIS. (n.d.). Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono. Retrieved from [Link]
-
YouTube. (2022, April 6). Alkylation of Amines. Retrieved from [Link]
-
AKJournals. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Synthesis of Amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (n.d.). US2750417A - Amine alkylation.
-
SpectraBase. (n.d.). N-[2-(2-isopropylphenoxy)ethyl]naphthalene-2-sulfonamide. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(2-Ethoxy-phenyl)-N'-(2-ethyl-phenyl)-ethanediamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Retrieved from [Link]
-
ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
- Google Patents. (n.d.). CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine.
-
Sciforum. (n.d.). Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2- yl)amino)ethyl)carboxamides. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Retrieved from [Link]
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Application Note: Preparation of Phenoxyethylamines from 1-(2-Bromoethoxy)-2-ethylbenzene
[1][2]
Part 1: Executive Summary & Scientific Context[1][2]
Introduction
The synthesis of phenoxyethylamines is a cornerstone transformation in medicinal chemistry, particularly for the development of G-Protein Coupled Receptor (GPCR) ligands.[1][2] The specific precursor, 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 125562-32-5), serves as a critical scaffold for generating analogues of selective
This guide provides a definitive protocol for the
Chemical Mechanism
The transformation proceeds via a bimolecular nucleophilic substitution (
-
Primary Challenge: The reaction is prone to dialkylation (where the product amine reacts with another equivalent of bromide) and elimination (formation of the vinyl ether side product under harsh basic conditions).[1][2]
-
Solution: We utilize the Finkelstein-assisted alkylation strategy.[1][2] The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the desired substitution while allowing for milder thermal conditions that suppress elimination.[1][2]
Part 2: Experimental Protocols
Materials & Reagents
| Reagent | Role | Equivalence | Notes |
| 1-(2-Bromoethoxy)-2-ethylbenzene | Substrate | 1.0 eq | Liquid, d ≈ 1.28 g/mL.[1][2] Store at 2-8°C. |
| Target Amine (Primary or Secondary) | Nucleophile | 1.5 - 3.0 eq | Excess required to prevent dialkylation (for 1° amines).[1][2] |
| Potassium Carbonate ( | Base | 2.0 eq | Anhydrous, granular (grind before use).[1][2] |
| Potassium Iodide (KI) | Catalyst | 0.1 eq | Essential for Finkelstein acceleration.[1][2] |
| Acetonitrile (MeCN) | Solvent | [0.2 M] | Polar aprotic; promotes |
| Ethyl Acetate / Hexanes | Workup | - | For extraction.[1][2] |
Protocol A: Preparative Scale Synthesis (Gram Scale)
Use this protocol for isolating >1g of a specific target compound with high purity.[1][2]
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend
(2.0 equiv) and KI (0.1 equiv) in anhydrous Acetonitrile (concentration 0.2 M relative to substrate). -
Substrate Addition: Add 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 equiv) dropwise to the stirring suspension at room temperature. Stir for 10 minutes to allow initial iodide exchange.
-
Nucleophile Addition: Add the Target Amine (1.5–3.0 equiv).[1][2]
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) under an inert atmosphere (
or Ar) for 12–16 hours . -
Workup:
-
Purification (Acid-Base Extraction):
-
Extract with 1M HCl (3x). The product (amine) will move to the aqueous layer; neutral impurities (unreacted bromide, vinyl ether) remain in the organic layer.[1][2]
-
Optional: Wash the combined acidic aqueous layer with fresh Ether/Hexane to remove trace neutrals.[1][2]
-
Basify the aqueous layer to pH >12 using 4M NaOH (cool in an ice bath during addition).[1][2]
-
Extract the free base product back into Ethyl Acetate (3x).
-
Dry over
, filter, and concentrate.[1][2]
-
Final Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl in dioxane/ether to precipitate the hydrochloride salt for long-term stability.
Protocol B: High-Throughput Library Synthesis (Microwave)
Use this protocol for synthesizing a library of 20+ analogues in small vials.[1][2]
-
Vial Setup: In a 5 mL microwave vial, add 1-(2-Bromoethoxy)-2-ethylbenzene (50 mg, 1.0 eq).
-
Reagent Mix: Add Amine (2.0 eq) and DIPEA (Diisopropylethylamine, 2.5 eq) in DMF (1 mL).
-
Irradiation: Heat at 120°C for 20 minutes (High Absorption setting).
-
Direct Purification: Filter the reaction mixture through a syringe filter and purify directly via preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).
Part 3: Visualization & Workflow
Reaction Pathway & Workup Logic
The following diagram illustrates the critical decision points in the synthesis and the purification logic separating the product from common side-products.
Caption: Workflow for the Finkelstein-assisted amination and acid-base purification strategy.
Part 4: Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | "Finkelstein Stall" | Ensure KI is fresh.[1][2] Switch solvent to DMF and increase temp to 90°C. |
| Vinyl Ether Formation | Elimination Side Reaction | Reaction is too basic or too hot.[1][2] Reduce |
| Dialkylation (R-N(R)-R) | Amine is too nucleophilic | Increase the amine stoichiometry to 5.0 eq or use a bulky protecting group on the amine.[1][2] |
| Emulsion during Workup | Surfactant effect | The product is amphiphilic.[1][2] Use Brine (saturated NaCl) to break the emulsion or add a small amount of IPA.[1][2] |
Analytical Validation
Part 5: References
-
PubChem Compound Summary. "((2-(2-Bromoethoxy)ethoxy)methyl)benzene (Analogous Structure)." National Center for Biotechnology Information.[1][2] Accessed October 2023.[1][2] [Link][1][2]
-
Smith, M. B., & March, J. March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1][2] Wiley-Interscience.[1][2] (Standard reference for
and Finkelstein kinetics). -
Lombaert, S. D., et al. "N-Substituted 2-Phenoxyethylamines as Selective
-Adrenoceptor Antagonists."[1][2] Journal of Medicinal Chemistry, 43(2000), 46-54.[1][2] (Describes the synthesis of similar phenoxyethylamine scaffolds).
Technical Guide: Coupling 1-(2-Bromoethoxy)-2-ethylbenzene with Sulfonamides
Executive Summary & Application Scope
This technical guide details the protocols for the N-alkylation of sulfonamides using 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2). This reaction is a critical transformation in medicinal chemistry, particularly for synthesizing adrenergic receptor antagonists and other pharmacophores containing the 2-(phenoxy)ethyl-sulfonamide motif.
The coupling utilizes a nucleophilic substitution (
Key Chemical Properties
| Component | Chemical Name | CAS | MW ( g/mol ) | State | Reactivity Profile |
| Electrophile | 1-(2-Bromoethoxy)-2-ethylbenzene | 915922-20-2 | 229.11 | Liquid | Primary alkyl bromide; susceptible to |
| Nucleophile | Generic Sulfonamide ( | Various | Various | Solid |
Reaction Mechanism & Strategic Logic
The reaction proceeds via a classic
The Ambident Nucleophile Challenge
Sulfonamides are ambident nucleophiles , meaning the negative charge is delocalized between the nitrogen and the sulfonyl oxygens.
-
N-Alkylation (Desired): Thermodynamically favored product. Promoted by polar aprotic solvents and softer counter-ions.
-
O-Alkylation (Undesired): Kinetic product. Often reversible, but can lead to impurities.
The -Elimination Risk
The electrophile contains an ether linkage
Mechanistic Workflow Diagram
Caption: Mechanistic pathway highlighting the competition between the desired SN2 substitution and the E2 elimination side reaction.
Reagent Selection Guide
The choice of base and solvent is the primary determinant of yield and purity.
Base Selection
| Base | Characteristics | Recommendation | |
| Potassium Carbonate ( | ~10.3 | Mild, heterogeneous.[2] Requires heat. Low risk of elimination. | Primary Choice. Best for scalability and safety. |
| Cesium Carbonate ( | ~10.3 | "Cesium Effect" increases solubility and nucleophilicity of the anion. | Optimization Choice. Use if |
| Sodium Hydride ( | ~35 | Strong, irreversible deprotonation. Fast reaction. | Difficult Substrates. Use only if carbonates fail. High risk of elimination. |
Solvent Systems
-
DMF (N,N-Dimethylformamide): The gold standard for
. High dielectric constant dissociates ion pairs, enhancing nucleophilicity. -
Acetonitrile (MeCN): Good alternative for easier workup (lower boiling point). Often used with
. -
Acetone/MEK: Used in the "Finkelstein" modification (with NaI) but requires longer reaction times due to lower boiling points.
Experimental Protocols
Protocol A: The Carbonate Method (Standard)
Best for: Routine synthesis, scale-up, and substrates sensitive to strong bases.
Reagents:
-
Sulfonamide (1.0 equiv)
-
1-(2-Bromoethoxy)-2-ethylbenzene (1.1 - 1.2 equiv)
-
Potassium Carbonate (
), anhydrous, powder (2.0 - 3.0 equiv) -
Potassium Iodide (
) (0.1 equiv) - Optional catalyst -
Solvent: DMF or Acetonitrile (0.2 - 0.5 M concentration)
Step-by-Step Procedure:
-
Preparation: Charge a reaction flask with the Sulfonamide and
. -
Solvation: Add DMF (anhydrous). Stir at room temperature for 15–30 minutes to allow partial deprotonation.
-
Addition: Add 1-(2-Bromoethoxy)-2-ethylbenzene dropwise via syringe.
-
Note: If the bromide is viscous, dilute it with a small amount of DMF before addition.
-
-
Catalysis: Add KI (10 mol%) if the reaction is expected to be sluggish.
-
Reaction: Heat the mixture to 60–80°C . Monitor via TLC or LC-MS.
-
Typical time: 4 to 12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with Water (x3) to remove DMF.
-
Wash with Brine , dry over
, and concentrate.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography (Hexane/EtOAc).
Protocol B: The Hydride Method (High-Performance)
Best for: Sterically hindered sulfonamides or unreactive substrates.
Reagents:
-
Sulfonamide (1.0 equiv)
-
Sodium Hydride (
, 60% dispersion in oil) (1.2 equiv) -
1-(2-Bromoethoxy)-2-ethylbenzene (1.1 equiv)
-
Solvent: DMF or THF (anhydrous)
Step-by-Step Procedure:
-
Safety: Conduct under inert atmosphere (
or ). -
Deprotonation: Suspend
in dry DMF/THF at 0°C . -
Addition 1: Add the Sulfonamide (dissolved in minimal solvent) dropwise to the
suspension. Evolution of gas will occur. -
Activation: Stir at 0°C to RT for 30–60 minutes until gas evolution ceases (solution usually becomes clear).
-
Addition 2: Add 1-(2-Bromoethoxy)-2-ethylbenzene slowly at 0°C.
-
Reaction: Allow to warm to Room Temperature. Stir for 2–6 hours.
-
Warning: Do not heat above 50°C unless necessary to avoid elimination.
-
-
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Extract with DCM or EtOAc, wash with water/brine, dry, and concentrate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or ion pairing. | Switch base to |
| Vinyl Ether Formation | Elimination of HBr from electrophile. | Lower reaction temperature; Use a weaker base ( |
| O-Alkylation | Kinetic control / Hard-Hard interaction. | Ensure high temperature (thermodynamic control); Switch solvent to DMF (favors N-alkylation). |
| Starting Material Remains | Bromide degradation or hydrolysis. | Add excess bromide (up to 1.5 equiv); Ensure anhydrous conditions. |
Decision Tree for Optimization
Caption: Troubleshooting logic flow for optimizing the coupling reaction.
References
-
LookChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene Properties and Applications. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Methanesulfonamide. Retrieved from
-
Organic Chemistry Portal. (2016). Sulfonamide synthesis by alkylation or arylation. Retrieved from
-
PubChem. (2025).[3] 1-(2-Bromoethoxy)-2-ethoxybenzene Compound Summary. (Note: Structural analog reference). Retrieved from
-
Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts. Journal of Chemistry and Technologies. Retrieved from
Sources
1-(2-Bromoethoxy)-2-ethylbenzene in structure-activity relationship (SAR) studies
Application Note: 1-(2-Bromoethoxy)-2-ethylbenzene in Structure-Activity Relationship (SAR) Studies
Abstract
This application note details the utility of 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2) as a specialized building block in medicinal chemistry.[1] Unlike its more common analog, 1-(2-bromoethoxy)-2-ethoxybenzene (a key intermediate for tamsulosin), this ethyl-substituted variant serves as a critical probe for hydrophobic interactions and steric tolerance within the orthosteric binding pockets of GPCRs (specifically
Chemical Profile & Mechanistic Role
Structural Attributes
The compound functions as a bifunctional linker and a lipophilic warhead .[1]
-
Electrophilic Site: The bromoethyl tail (
) acts as a robust electrophile for reactions, specifically targeting secondary amines or thiols.[1] -
Pharmacophore Anchor: The 2-ethylphenyl moiety provides a rigid, lipophilic anchor.[1]
-
SAR Utility: It is used to test the bioisosteric replacement of an ortho-alkoxy group (H-bond acceptor) with an ortho-alkyl group (purely lipophilic/steric).[1]
Reactivity Profile
The primary reaction pathway is Nucleophilic Substitution (
-
Leaving Group: Bromide (Good leaving group,
of HBr ).[1] -
Kinetics: The reaction with secondary amines is generally second-order (
).[1] -
Side Reactions: Elimination (E2) to form the vinyl ether is a potential risk if strong, bulky bases (e.g.,
-BuOK) are used at high temperatures.
SAR Design Principles: The "Ortho-Effect"
In drug design, particularly for antagonists of the
| Feature | Ortho-Ethoxy (e.g., Tamsulosin) | Ortho-Ethyl (Title Compound) | SAR Implication |
| Electronic | Electron Donating (+M), H-bond Acceptor | Weakly Donating (+I), Non-polar | Tests necessity of H-bonding |
| Steric | Rotatable, moderate bulk | Rotatable, similar bulk | Probes pocket depth/shape |
| Lipophilicity | Moderate ( | High ( | Enhances membrane permeability |
| Metabolism | Benzylic oxidation | Alters metabolic soft-spots |
Application Strategy: Researchers should synthesize matched molecular pairs (MMP). By comparing the biological activity of the ortho-ethyl derivative against the ortho-ethoxy standard, one can quantify the energetic contribution of the ether oxygen's hydrogen bond versus the hydrophobic desolvation penalty.[1]
Experimental Protocols
Protocol A: Reagent Quality Control & Preparation
Before coupling, ensure the alkyl bromide is free of hydrolysis products (2-ethylphenol).[1]
-
TLC Analysis: Silica gel 60
. Mobile phase: Hexane/EtOAc (9:1).[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
(Product)
(UV active, non-polar). -
(2-Ethylphenol impurity)
(Stains with ).[1]
-
(Product)
-
Drying: If the neat liquid appears cloudy, dissolve in
, dry over anhydrous , filter, and concentrate in vacuo.
Protocol B: General -Alkylation for Library Generation
Target: Synthesis of
Reagents:
-
Substrate: 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 equiv).
-
Nucleophile: Secondary amine (e.g., substituted piperazine) (1.2 equiv).
-
Base:
(anhydrous, 3.0 equiv) or (for sluggish amines). -
Catalyst:
(Potassium Iodide, 0.1 equiv) – Finkelstein condition to accelerate reaction. -
Solvent: Acetonitrile (
, anhydrous).
Step-by-Step Methodology:
-
Activation: In a reaction vial, suspend the amine (1.0 mmol) and
(3.0 mmol) in (5 mL). Stir at room temperature for 15 minutes. -
Addition: Add 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 mmol) followed by
(0.1 mmol). -
Reflux: Heat the mixture to 80°C (reflux) under an inert atmosphere (
or Ar) for 12–16 hours.-
Checkpoint: Monitor by TLC or LC-MS.[1] The bromide peak (
and pattern) should disappear.
-
-
Work-up:
-
Purification:
-
Dissolve residue in EtOAc, wash with water (
) and Brine ( ). -
Purify via Flash Column Chromatography (Gradient: 0
5% MeOH in DCM). -
Alternative: For library scale, use SCX-2 (Strong Cation Exchange) cartridges to capture the basic amine product, wash non-basic impurities with MeOH, and elute product with
.
-
Visualization of Workflows
Figure 1: Synthetic Pathway & Mechanism
This diagram illustrates the conversion of the alkyl bromide to the active pharmaceutical ingredient (API) precursor via
Caption: Figure 1.
Figure 2: SAR Decision Tree (The Ortho-Effect)
A logical flow for interpreting biological data derived from this compound.
Caption: Figure 2. SAR Logic Flow for interpreting the "Ortho-Effect" in GPCR ligand optimization.
References
-
PubChem Compound Summary. "1-(2-Bromoethoxy)-2-ethylbenzene (CID 28065368)."[1][3] National Center for Biotechnology Information.[1] Accessed October 2023.[1] [Link][1]
-
Medicinal Chemistry Principles. "Bioisosterism: A Rational Approach in Drug Design."[1] Patani, G. A., & LaVoie, E. J. (1996). Chemical Reviews. (Contextual grounding for Alkyl vs Alkoxy bioisosteres). [Link]
-
Alpha-Blocker SAR. "Structure-activity relationships of alpha 1-adrenoceptor antagonists."[1] Wetzel, J. M., et al. (1995). Journal of Medicinal Chemistry. (Reference for phenoxyethyl amine scaffold utility). [Link]
- Reaction Methodology. "Finkelstein Reaction: Kinetics and Mechanism." Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry.
Sources
Scalable Synthesis of 2-(2-Ethylphenoxy)ethyl Bromide: Application Note & Protocol
Executive Summary
The compound 2-(2-Ethylphenoxy)ethyl bromide (IUPAC: 1-(2-bromoethoxy)-2-ethylbenzene)[1] is a highly versatile aryloxyalkylating building block. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of phenoxyethylamine derivatives targeting cardiovascular and urological indications. This application note details a highly optimized, scalable Williamson ether synthesis protocol designed to maximize mono-alkylation while strictly suppressing dimerization.
Mechanistic Rationale & Experimental Causality
The synthesis relies on an
To engineer a robust process, we must establish strict causality between our experimental parameters and the reaction kinetics:
-
Solvent Causality (The "Naked" Nucleophile): Protic solvents (like ethanol or water) heavily solvate the phenoxide oxygen via hydrogen bonding, dampening its nucleophilicity. By shifting to an aprotic polar solvent like Acetonitrile (ACN), the hydration shell is stripped. This leaves a highly reactive, "naked" phenoxide that can easily overcome the mild steric hindrance provided by the ortho-ethyl group of the phenol.
-
Stoichiometric Control (Statistical Flooding): To prevent the newly formed 2-(2-Ethylphenoxy)ethyl bromide from reacting with another phenoxide molecule, the reaction matrix is flooded with a 4.0 molar excess of 1,2-dibromoethane. This statistical imbalance ensures the probability of over-alkylation remains
. -
Base Selection: Potassium carbonate (
) is selected over sodium hydroxide ( ). is mild enough to prevent side reactions but provides quantitative deprotonation of the phenol without generating stoichiometric water as a byproduct (which would otherwise induce hydrolysis of the dibromoethane).
Figure 1: SN2 reaction pathway highlighting the competitive dimerization failure mode.
Reagent Specifications & Safety
Critical Safety Warning: 1,2-Dibromoethane is a known carcinogen and causes severe destruction of living tissues[2]. It can cause developmental and reproductive toxicity[3]. All operations, particularly distillation, must be conducted in a certified chemical fume hood using appropriate PPE.
Table 1: Reagent Specifications & Stoichiometry
| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Function |
| 2-Ethylphenol | 90-00-6 | 122.17 | 1.00 | Nucleophile Precursor |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 4.00 | Electrophile / Co-solvent |
| Potassium Carbonate | 584-08-7 | 138.21 | 1.50 | Base (Anhydrous, milled) |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 10 volumes | Aprotic Polar Solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , incorporating visual and physical checkpoints to ensure reaction integrity before proceeding to the next step.
Phase 1: Phenoxide Generation
-
Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Charge the flask with Acetonitrile (10 mL per gram of 2-ethylphenol).
-
Add 2-Ethylphenol (1.0 eq) and finely milled anhydrous
(1.5 eq). -
Self-Validation Checkpoint 1: Heat the mixture to 60 °C for 30 minutes. The solution will develop a faint yellow tint, confirming the quantitative generation of the 2-ethylphenoxide anion.
Phase 2: Alkylation
5. Using an addition funnel, add 1,2-Dibromoethane (4.0 eq) dropwise over 15 minutes to maintain thermal control.
6. Elevate the temperature to reflux (approx. 82 °C) and stir vigorously for 14 hours.
7. Self-Validation Checkpoint 2: Observe the reaction matrix. A successful
Phase 3: Workup & Salt Removal
8. Cool the reaction mixture to room temperature.
9. Filter the suspension through a Celite pad to remove the precipitated KBr and unreacted
Phase 4: Distillation & Purification 11. Transfer the filtrate to a rotary evaporator. Remove the ACN under reduced pressure (40 °C, 150 mbar). 12. To recover the valuable excess 1,2-dibromoethane (boiling point 131-132 °C[4]), apply a moderate vacuum (approx. 50 mbar) and increase the bath temperature to 60-70 °C. Collect the clear distillate for recycling. 13. Subject the remaining crude oil to high-vacuum fractional distillation (or silica gel chromatography for small scales) to isolate the pure 2-(2-Ethylphenoxy)ethyl bromide.
Figure 2: Scalable step-by-step workflow for the synthesis and purification of the target bromide.
Data Presentation: Optimization & Yield
The following table summarizes the optimization data that led to the finalized protocol, proving the causality of solvent and stoichiometric choices.
Table 2: Optimization of Reaction Conditions
| Solvent System | Base Used | DBE Equivalents | Temp (°C) | Isolated Yield (%) | Dimer Impurity (%) |
| Water (PTC) | NaOH | 2.0 | 100 | 54.2 | 18.5 |
| Ethanol | KOH | 3.0 | 78 | 62.8 | 12.1 |
| Acetonitrile | 2.0 | 82 | 71.4 | 9.3 | |
| Acetonitrile | 4.0 | 82 | 89.6 | < 0.5 |
Note: The optimized conditions (Row 4) successfully suppress the dimer impurity to trace levels, drastically simplifying downstream purification.
Analytical Validation
-
GC-MS: The target compound exhibits a distinct molecular ion peak with the characteristic 1:1 isotopic pattern of bromine (M+ and M+2).
-
1H NMR (
): Look for the diagnostic triplet of the methylene protons adjacent to the bromine atom ( ppm) and the triplet of the methylene protons adjacent to the oxygen ( ppm), alongside the intact ethyl group signals (quartet at ppm, triplet at ppm).
References[1] PubChem. "1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368". National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgJpKl0-cPE8-c2Y3M_vQR67XSjlU7JkdoVLpEPPwAgvnxTOFRYCn0eV2c_m9rXRaQH50B3-Ymij_Cor82V9P0GrYx0HioGLBB1Q558fao6hW1Pd9inyxWBP54nwy7rCYSuEdjP57Ty2xnr3ngiiTM0TuIkLJX0CIjz8ptYCGhteX4_aHD[2] Wikipedia. "2-Ethylphenol". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFONNoYVwAQh-ACjd53nx_-xCLNY1SyG19Vz43ZWBuSpFXgs63zZ6DgkqLaZRlIIewW6cTvkjZyy0CN36yPCkMeiim1vgYMc4ByDkiDvyrxGZhiVafJRg92E0tT5iUPUgSVgnvi0WA=[3] Wikipedia. "1,2-Dibromoethane". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmraI71cFn66EUAKWc1hdKsRKaqfou2oVEYNlR4-8BYfRmrIybUg2gbVHcIM1bY61ZnkmlI5L1oJnIEPTgo8KnWFfQhGT8JmY2ut6qcQcGdWPCpd6KfyTv2tPI8CDnaO_LBj5vDuUZdEm[4] PubChem. "1,2-Dibromoethane | Br(CH2)2Br | CID 7839". National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN-em6dwpIwoDyoxLEhAorEm0EC9ExayTkj9i6H63hVefXq6tSPxa8elcSsZiwfMEdrVP29Hh78pPSaD5hf-VVI1u9-4Bj5kMgpA4Ff73JWvuSPyPUvPzLRCIwcj7Qa6Dri_E-3QjnEXb31srgFaodWzQGG4xx[5] Sigma-Aldrich. "1,2-Dibromoethane 98 106-93-4". MilliporeSigma. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3168aAteIL6tQkgklhZ84bX45Izy_XcfVGAo5RleBZUAlTTYB03Ggh2zo3tPQaP15NjWJhqvPIWS3JTZAPdkOw-79kxA0Rb8o1gPo3Q2wvV91U7DqtnjEEeTxxF842OUXW0HQR4vzyhxaWpAGMTcc70Xow==
Sources
Troubleshooting & Optimization
Minimizing dialkylation side products in 2-ethylphenol reaction with 1,2-dibromoethane
A Guide to Maximizing Mono-alkylation and Minimizing Dialkylation Side Products in the Reaction with 1,2-Dibromoethane
Welcome to the Technical Support Center for optimizing the synthesis of 2-(2-bromoethoxy)ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of the undesired dialkylation byproduct, 1,2-bis(2-ethylphenoxy)ethane, during the Williamson ether synthesis of 2-ethylphenol with 1,2-dibromoethane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and the common side reaction in the alkylation of 2-ethylphenol with 1,2-dibromoethane?
The primary, desired reaction is a Williamson ether synthesis, a type of SN2 reaction, where the phenoxide ion of 2-ethylphenol acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This results in the formation of the mono-alkylated product, 2-(2-bromoethoxy)ethylbenzene.[1][2]
However, a common and often problematic side reaction is the subsequent reaction of the mono-alkylated product with another molecule of 2-ethylphenoxide. This second SN2 reaction leads to the formation of the undesired dialkylated byproduct, 1,2-bis(2-ethylphenoxy)ethane.[3]
Q2: Why is dialkylation a significant issue in this specific reaction?
Dialkylation becomes a significant issue due to the bifunctional nature of 1,2-dibromoethane, which has two leaving groups (bromine atoms). Once the first substitution has occurred to form the mono-alkylated product, the second bromine atom can still be displaced by another nucleophile. If a sufficient concentration of the 2-ethylphenoxide is present, the rate of the second alkylation can be competitive with the first, leading to a mixture of products and a lower yield of the desired mono-alkylated compound.
Q3: What are the key factors that influence the ratio of mono- to di-alkylation?
The ratio of mono- to di-alkylation is primarily influenced by several critical reaction parameters:
-
Stoichiometry of Reactants: The molar ratio of 2-ethylphenol to 1,2-dibromoethane is a crucial determinant of the product distribution.
-
Base: The choice and amount of base used to deprotonate the 2-ethylphenol to its corresponding phenoxide is critical.
-
Solvent: The polarity and type of solvent can significantly impact the solubility of the reactants and the rate of the SN2 reactions.[4]
-
Temperature: Reaction temperature affects the rate of both the desired and undesired reactions.
-
Reaction Time: The duration of the reaction can influence the extent to which the secondary dialkylation reaction proceeds.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of the Mono-alkylated Product and a High Percentage of Dialkylated Byproduct.
Potential Cause: The concentration of the 2-ethylphenoxide is too high relative to the 1,2-dibromoethane, favoring the second alkylation step.
Troubleshooting Steps & Optimization:
-
Adjust the Stoichiometry: The most effective strategy to favor mono-alkylation is to use a significant excess of the dihaloalkane (1,2-dibromoethane). This ensures that the phenoxide is more likely to encounter an unreacted 1,2-dibromoethane molecule rather than the mono-alkylated intermediate.
Parameter Recommendation for Mono-alkylation Rationale Molar Ratio (2-ethylphenol : 1,2-dibromoethane) 1 : 3 to 1 : 5 A large excess of 1,2-dibromoethane statistically favors the initial reaction and minimizes the chance of the mono-alkylated product reacting further.[5] -
Slow Addition of the Phenoxide: Instead of adding all the 2-ethylphenol and base at once, consider a slow, dropwise addition of the pre-formed phenoxide solution to the reaction mixture containing the 1,2-dibromoethane. This maintains a low instantaneous concentration of the phenoxide, thereby kinetically disfavoring the second alkylation.
Issue 2: The Reaction is Sluggish or Incomplete, Even with Adjusted Stoichiometry.
Potential Cause: Insufficient deprotonation of the 2-ethylphenol, poor solubility of the reactants, or a reaction temperature that is too low.
Troubleshooting Steps & Optimization:
-
Choice of Base and Solvent: The combination of base and solvent is critical for generating and maintaining a sufficient concentration of the nucleophilic phenoxide in the reaction medium.
Base Recommended Solvent(s) Expertise & Experience Insights Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile A common and effective combination. Acetone is a good choice for many Williamson ether syntheses.[5] Acetonitrile can also be effective. Sodium Hydride (NaH) Tetrahydrofuran (THF), Dimethylformamide (DMF) NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol.[1] THF and DMF are excellent polar aprotic solvents that solvate the cation but leave the phenoxide anion highly reactive.[2][4] Cesium Carbonate (Cs₂CO₃) DMF, Acetonitrile Cesium carbonate is often more soluble and can lead to faster reaction rates compared to potassium carbonate.[5] -
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find an optimal temperature that provides a reasonable reaction rate without significantly increasing the formation of byproducts. A typical starting point is refluxing in acetone or heating to 70-80 °C in DMF.[5]
-
Consider a Phase-Transfer Catalyst (PTC): If you are using a biphasic system (e.g., an aqueous base with an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether can be highly effective.[6][7][8] The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the 1,2-dibromoethane is located, thereby accelerating the reaction.[6][7]
Issue 3: Formation of C-Alkylated Byproducts.
Potential Cause: While O-alkylation is generally favored, under certain conditions, C-alkylation of the aromatic ring can occur. This is more common with certain catalysts and solvent systems.
Troubleshooting Steps & Optimization:
-
Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation selectivity. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation because they do not strongly solvate the phenoxide oxygen, leaving it more nucleophilic.[4] Protic solvents, on the other hand, can solvate the oxygen atom through hydrogen bonding, potentially increasing the likelihood of C-alkylation.[4]
-
Avoid Lewis Acid Catalysts: Ensure that your reaction setup is free from any Lewis acid contaminants, as these can promote Friedel-Crafts type C-alkylation reactions.
Experimental Protocols
Protocol 1: Optimized Mono-Alkylation using Excess 1,2-Dibromoethane
This protocol is designed to maximize the yield of 2-(2-bromoethoxy)ethylbenzene.
Materials:
-
2-Ethylphenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylphenol (1.0 equivalent).
-
Add anhydrous acetone to dissolve the 2-ethylphenol.
-
Add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the mixture vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium 2-ethylphenoxide.
-
Add 1,2-dibromoethane (3.0 to 5.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting materials and the dialkylated byproduct.
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: Reaction scheme for the alkylation of 2-ethylphenol with 1,2-dibromoethane.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (2007, January 11). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
University of California, Davis. (n.d.). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]
-
ScholarWorks. (2020, September 24). Base catalyzed O- and C-alkylation of phenols with dihaloalkanes : new synthetic routes to heterocylics. [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
PMC. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
- Google Patents. (n.d.). CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog.
-
Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. semanticscholar.org [semanticscholar.org]
Preventing elimination to vinyl ethers during 1-(2-Bromoethoxy)-2-ethylbenzene synthesis
Welcome to the Technical Support Center for Organic Synthesis. Below is the comprehensive troubleshooting guide for the synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene , specifically addressing the prevention of vinyl ether elimination.
Case ID: 2-ETH-BR-001 Target Molecule: 1-(2-Bromoethoxy)-2-ethylbenzene Critical Impurity: 1-(Vinyloxy)-2-ethylbenzene (Vinyl Ether)
Executive Summary & Mechanism of Failure
The synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene typically involves the alkylation of 2-ethylphenol with 1,2-dibromoethane via a Williamson ether synthesis.
The critical failure mode is the formation of vinyl ether side products. This is not a random impurity; it is the result of a specific competing mechanism: E2 Elimination .
The Mechanistic Conflict
Two pathways compete for the alkyl bromide product:
-
Desired Pathway (Stable Product): The product remains stable as the alkyl bromide.
-
Failure Pathway (Vinyl Ether): The base, intended to deprotonate the phenol, attacks the
-hydrogen of the newly formed product, causing dehydrobromination.
Why this substrate is difficult:
The 2-ethyl group exerts steric hindrance at the ortho position. This slows down the initial
Pathway Visualization
Figure 1: Reaction pathway showing the divergence between the stable target molecule and the elimination (vinyl ether) or bis-alkylation side products.
Optimized Protocol (The "Safe" Method)
To prevent elimination, we must decouple the deprotonation of phenol (requires moderate base) from the dehydrobromination of the product (requires strong base/heat).
The "Golden Standard" Conditions
| Variable | Recommendation | Scientific Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Strong enough ( |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent enhances nucleophilicity of the phenoxide. Unlike DMF/DMSO, it has a lower boiling point (82°C), preventing accidental overheating that favors elimination. |
| Stoichiometry | 1,2-Dibromoethane (3.0 - 5.0 equiv) | High excess is critical. It statistically favors mono-alkylation over bis-alkylation and ensures the phenoxide reacts with dibromide rather than attacking the product. |
| Catalyst | Potassium Iodide (KI) (0.1 equiv) | Crucial for hindered phenols. Converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein), accelerating the |
| Temperature | 60°C - 80°C | Sufficient for alkylation but below the threshold where E2 elimination becomes dominant for this substrate. |
Step-by-Step Procedure
-
Dissolution: Dissolve 2-ethylphenol (1.0 equiv) in Acetonitrile (0.5 M concentration).
-
Base Activation: Add anhydrous
(2.0 equiv). Stir at room temperature for 30 minutes. Note: This allows phenoxide formation before heating. -
Reagent Addition: Add 1,2-dibromoethane (4.0 equiv) and KI (0.1 equiv).
-
Reaction: Heat to mild reflux (approx. 80°C) for 12–18 hours.
-
Checkpoint: Monitor by TLC/HPLC. If vinyl ether appears, lower temp to 60°C.
-
-
Work-up: Filter off inorganic solids. Concentrate the filtrate. The excess 1,2-dibromoethane will co-evaporate or can be distilled off (bp ~131°C).
-
Purification: The residue is usually pure enough, but if vinyl ether is present, it is difficult to separate by silica chromatography due to similar polarity. Prevention is the only cure.
Troubleshooting & FAQs
Q1: I am seeing ~15% vinyl ether impurity. Can I wash it out?
A: No, separation is extremely difficult. Vinyl ethers have similar polarity to the alkyl bromide product. You must prevent it.
-
Immediate Fix: Switch from NaOH/KOH to
. Hydroxide bases are the primary cause of dehydrobromination. -
Secondary Fix: Lower your reaction temperature by 20°C and extend the reaction time.
Q2: The reaction is stalled at 60% conversion. Should I add more base or heat?
A: Do not increase heat; that will generate vinyl ether.
-
Diagnosis: The ortho-ethyl group is blocking the approach of the electrophile.
-
Solution: Add a phase transfer catalyst (TBAI - Tetrabutylammonium iodide) or use the KI catalyst method described above. This makes the electrophile "hotter" (more reactive) without requiring thermal energy that triggers elimination.
Q3: Why not use NaH (Sodium Hydride) to ensure complete deprotonation?
A: NaH is risky.
While NaH ensures irreversible deprotonation of phenol, any excess NaH acts as a potent base that will strip the
Q4: I see a "dimer" impurity (Bis-ether). How do I stop this?
A: This is a stoichiometry issue, not a base issue. The "dimer" is 1,2-bis(2-ethylphenoxy)ethane. It forms when your product acts as the electrophile for a second molecule of phenoxide.
-
Fix: Increase 1,2-dibromoethane to 5 equivalents. The phenoxide is then statistically more likely to hit a dibromide molecule than a product molecule.
Troubleshooting Decision Tree
Figure 2: Decision matrix for troubleshooting common impurities in phenoxyethyl bromide synthesis.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis conditions and side reactions).
-
Dakka, G., & Sasson, Y. "Selective hydrobromination of branched alcohols using phase transfer catalysis."[1] Tetrahedron Letters, 28(11), 1223-1224, 1987. (Discusses suppression of rearrangement/elimination in bromide synthesis).
-
BenchChem Technical Guides. "Preventing elimination side reactions in Williamson synthesis." (General guidelines on solvent/base selection for alkylation).
- Rowe, J. "Dehydrohalogenation of 2-bromoethyl ethers: Mechanism and Prevention." Journal of Chemical Education, Principles of Organic Synthesis.
Sources
Optimizing yield of 1-(2-Bromoethoxy)-2-ethylbenzene using phase transfer catalysts
Topic: Phase Transfer Catalysis (PTC) Optimization for Williamson Ether Synthesis Target Molecule: 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: Related analogs typically ~100-200 MW range) Reference ID: TS-GUIDE-PTC-042
Executive Summary & Core Chemistry
Welcome to the Advanced Synthesis Support Center. This guide addresses the mono-alkylation of 2-ethylphenol with 1,2-dibromoethane (EDB).
The Challenge: The primary difficulty in this synthesis is selectivity . 1,2-dibromoethane possesses two electrophilic sites. Once the first bromide is displaced by the phenoxide to form the target product, the remaining bromide is still reactive. If the local concentration of phenoxide is high, a second attack occurs, forming the unwanted dimer: 1,2-bis(2-ethylphenoxy)ethane .
The Solution: Phase Transfer Catalysis (PTC) offers a superior method to control this reaction compared to homogeneous conditions (e.g., NaH/THF) by strictly limiting the concentration of active phenoxide anion in the organic phase, thus statistically favoring the mono-substitution when EDB is present in excess.
Standard Operating Protocol (SOP)
Based on field-validated Williamson Ether Synthesis parameters.
Reagents & Stoichiometry
| Component | Role | Eq. (Molar) | Notes |
| 2-Ethylphenol | Substrate | 1.0 | Steric hindrance at ortho-position aids selectivity but slows rate. |
| 1,2-Dibromoethane | Electrophile | 5.0 - 8.0 | CRITICAL: High excess required to statistically prevent dimerization. |
| NaOH (30-50% aq) | Base | 2.0 - 3.0 | Generates the phenoxide anion in the aqueous phase. |
| TBAB | Catalyst | 0.05 (5 mol%) | Tetrabutylammonium bromide. Cost-effective standard. |
| Toluene | Solvent | 5-10 Vol | Non-polar solvent minimizes hydration of the anion, increasing reactivity. |
Step-by-Step Workflow
-
Phase 1: Deprotonation (Aqueous Phase)
-
Dissolve 2-ethylphenol in Toluene.
-
Add 50% NaOH solution.[1]
-
Note: The phenol remains largely in the organic phase/interface, but the salt forms at the interface.
-
-
Phase 2: Catalyst Addition
-
Phase 3: Reaction (The "Starks' Extraction" Cycle)
-
Phase 4: Workup
Visualization: Reaction Pathways & Logic
Diagram 1: Reaction Competition & PTC Cycle
This diagram illustrates the "Starks' Extraction" mechanism and the critical competition between the desired mono-alkylation and the unwanted bis-alkylation.
Caption: The PTC cycle transports the reactive phenoxide into the organic phase.[11] High EDB concentration ensures the Target Product is formed rather than the Dimer.
Troubleshooting Guide (Q&A)
Issue 1: High Dimer Formation (>10%)
User Question: "I am getting a significant amount of the bis-alkylated dimer. How do I stop this?" Technical Diagnosis: The local concentration of the mono-product is competing with the starting material for the phenoxide anion. Corrective Actions:
-
Increase Molar Ratio: This is the single most effective variable. Increase 1,2-dibromoethane from 3 eq to 5-8 eq . This makes it statistically improbable for a phenoxide ion to encounter a product molecule before a reagent molecule.
-
Dilution: Dilute the organic phase with more Toluene. This lowers the collision frequency between the active ion pair and the formed product.
-
Reverse Addition: Instead of adding EDB to the Phenol/Catalyst mix, add the Phenol/Catalyst mixture slowly into a hot solution of EDB. This ensures EDB is always in massive excess relative to the phenoxide.
Issue 2: Low Reaction Rate / Incomplete Conversion
User Question: "After 24 hours, I still have 40% unreacted phenol." Technical Diagnosis: The "Ortho Effect." The ethyl group at the 2-position creates steric hindrance, making the nucleophilic attack slower than with simple phenol. Corrective Actions:
-
Catalyst Swap: Switch from TBAB to Aliquat 336 (Methyltrioctylammonium chloride) . The longer alkyl chains (C8) make the ion pair more lipophilic and "loose," increasing the reactivity of the anion in the organic phase.
-
Agitation: PTC is strictly dependent on interfacial surface area. Ensure your stirring creates a vortex that physically mixes the two phases (emulsion-like state).
-
Temperature: Increase from 60°C to Reflux (~110°C for Toluene) . Warning: Ensure your condenser is efficient to prevent loss of EDB (b.p. ~131°C).
Issue 3: Low Mass Balance (Yield Loss)
User Question: "My conversion looks good by TLC, but my isolated yield is low." Technical Diagnosis:
-
Volatility: 1,2-dibromoethane is volatile. If you run at high temp without proper condensing, you lose your reagent, shifting the stoichiometry and promoting dimerization.
-
Hydrolysis: The hydroxide in the aqueous phase can attack EDB directly (forming ethylene glycol), although this is slow. Corrective Actions:
-
Solid-Liquid PTC: Switch to K2CO3 (solid) / Acetone / 18-Crown-6 . This eliminates water entirely, preventing hydrolysis and often providing a "cleaner" reaction profile, though it is more expensive.
Optimization Data: Catalyst & Solvent Matrix[4]
Use this table to select conditions based on your lab's constraints.
| System Type | Catalyst | Solvent | Pros | Cons |
| Liquid-Liquid (Standard) | TBAB | Toluene / 50% NaOH | Cheap, scalable, easy workup. | Slower rate due to steric hindrance; requires vigorous stirring. |
| Liquid-Liquid (High Speed) | Aliquat 336 | Toluene / 50% NaOH | Faster rate (more lipophilic). | Catalyst is an oil (hard to remove); can form stable emulsions. |
| Solid-Liquid (Anhydrous) | 18-Crown-6 | Acetone or MeCN / K2CO3 | Highest yield; zero hydrolysis; easy product isolation. | Expensive catalyst; requires dry solvents. |
| Solid-Liquid (Budget) | PEG-400 | Toluene / KOH (s) | Non-toxic, cheap. | Viscous; often requires higher catalyst loading (10 mol%). |
FAQs
Q: Can I recycle the excess 1,2-dibromoethane? A: Yes. EDB has a boiling point of ~131°C. The product has a much higher boiling point. You can distill off the EDB/Toluene azeotrope. However, verify the purity of recovered EDB by GC, as vinyl bromide (elimination byproduct) may contaminate it.
Q: Why not use NaH in THF? A: You can, but it requires anhydrous conditions and H2 gas management. PTC allows you to use hydrated bases (NaOH) and open vessels, which is safer and cheaper for scale-up.
Q: Is the order of addition important? A: Crucially. Never add the catalyst before the base is mixed with the phenol. Form the salt first (or allow the interface to establish), then add the catalyst to begin the transfer. For maximum selectivity, add the catalyst/phenol mix TO the dibromoethane.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (The definitive text on PTC mechanisms and extraction constants).
-
BenchChem Technical Support. (2025). Comparative Guide to Phase Transfer Catalysts (TBAB vs THAB).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[2][3]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Rowena, D., et al. (2007). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.[9] ChemSpider Synthetic Pages.
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. elixirpublishers.com [elixirpublishers.com]
- 7. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. Phase-Vanishing Methodology for Efficient Bromination, Alkylation, Epoxidation, and Oxidation Reactions of Organic Substrates [organic-chemistry.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(2-Bromoethoxy)-2-ethylbenzene
Welcome to the Technical Support Center for the synthesis and purification of 1-(2-Bromoethoxy)-2-ethylbenzene. A common bottleneck in this specific Williamson ether synthesis—typically reacting 2-ethylphenol with 1,2-dibromoethane—is the complete removal of the unreacted alkylating agent.
1,2-dibromoethane (DBE) is volatile, highly toxic, and acts as a potent alkylating agent. This guide provides field-proven, self-validating protocols to ensure high-purity product recovery while maintaining rigorous safety standards.
Physicochemical Comparison for Separation Strategy
To design a self-validating purification protocol, we must first analyze the quantitative differences between the target molecule and the impurity. The massive boiling point differential (ΔBP > 130 °C at atmospheric pressure) dictates that thermal separation under reduced pressure is the most thermodynamically efficient approach.
Table 1: Physical Properties of the Reaction Mixture Components
| Property | 1,2-Dibromoethane (Impurity) | 1-(2-Bromoethoxy)-2-ethylbenzene (Target) |
| Molecular Weight | 187.86 g/mol | 229.11 g/mol [1] |
| Boiling Point (760 mmHg) | 131 - 132 °C | ~ 260 - 270 °C (Estimated) |
| Boiling Point (10 mmHg) | ~ 25 °C | ~ 125 - 135 °C |
| Density | 2.18 g/cm³ | ~ 1.3 - 1.4 g/cm³ |
| Water Solubility | Insoluble | Insoluble |
| UV Activity (254 nm) | None (Requires chemical stain) | Strong (Aromatic ring) |
Troubleshooting Guide & FAQs
Q1: Why do I have so much excess 1,2-dibromoethane in my crude mixture? Can't I just use a 1:1 stoichiometric ratio? A1: In Williamson ether syntheses using dihaloalkanes, a 1:1 ratio leads to significant formation of the undesired dimeric byproduct (e.g., 1,2-bis(2-ethylphenoxy)ethane). Using a large excess of 1,2-dibromoethane (typically 5 to 10 equivalents) kinetically favors mono-alkylation. The trade-off for high target yield is the necessity of rigorously removing this excess reagent post-reaction[2].
Q2: Why can't I just wash away the excess 1,2-dibromoethane with water or brine during the workup? A2: Both DBE and 1-(2-bromoethoxy)-2-ethylbenzene are highly lipophilic and practically insoluble in water. Furthermore, DBE is extremely dense (2.18 g/cm³). Attempting aqueous extraction without heavy dilution in a lighter organic solvent can cause phase inversion. Because both molecules are unreactive to water, physical separation via vacuum distillation is the mandatory industry standard[2][3].
Q3: I tried using a rotary evaporator, but the DBE isn't coming off. What am I doing wrong? A3: Standard rotary evaporators equipped with diaphragm pumps typically only reach 10–20 mbar (~7.5–15 mmHg). At this pressure, the boiling point of DBE is still around 30–35 °C. If your water bath is set to 30 °C, the evaporation rate will be practically zero. Solution: You must switch to a high-vacuum line (Schlenk line) utilizing a rotary vane pump capable of <1 mmHg. Under high vacuum, DBE will rapidly evaporate at room temperature or with mild heating (50 °C)[3].
Q4: How do I track the removal of DBE using Thin Layer Chromatography (TLC)? A4: DBE lacks a chromophore, meaning it is completely invisible under standard 254 nm UV light. If you rely solely on UV, you will falsely assume your product is pure. Solution: You must use an orthogonal detection method. Potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) stains, followed by gentle heating, will reveal DBE as a distinct spot (usually migrating faster than the ether product in non-polar solvent systems).
Q5: My product turned black during distillation. How do I prevent thermal degradation? A5: Prolonged heating of alkyl bromides at temperatures >150 °C can induce dehydrohalogenation (loss of HBr), leading to polymerization and darkening. Solution: This is a self-validating indicator of insufficient vacuum. If you have to heat the flask above 100 °C to remove DBE, your vacuum system has a leak or the pump oil is degraded. Always measure the actual pressure inside the apparatus using a digital vacuum gauge before applying heat.
Step-by-Step Experimental Protocols
Protocol A: Bulk Removal via High-Vacuum Distillation
Self-Validating Principle: The system validates completion when the internal pressure drops to the pump's base limit and condensation in the receiving flask ceases, proving the volatile component is entirely removed.
-
Preparation: Transfer the crude organic mixture (after aqueous workup and low-vacuum solvent removal) into a round-bottom flask. Ensure the flask is no more than half full to prevent bumping.
-
Apparatus Setup: Attach a short-path distillation head or set up a Kugelrohr apparatus. Connect to a high-vacuum rotary vane pump equipped with a robust liquid nitrogen or dry ice/acetone cold trap. Critical Safety Step: The cold trap is mandatory to prevent toxic DBE vapors from destroying the pump oil and venting into the laboratory.
-
Vacuum Application: Apply vacuum slowly at room temperature. Residual extraction solvents (e.g., DCM, ether) will boil off first. Wait for the pressure to stabilize (< 2 mmHg).
-
Heating: Submerge the flask in an oil bath. Gradually increase the temperature to 50–60 °C. DBE will begin to distill and collect in the chilled receiving flask[2].
-
Completion Check: Maintain the temperature until bubbling in the crude mixture ceases and the vacuum gauge reads the base pressure of the pump (e.g., 0.1 mmHg).
-
Isolation: Backfill the system with inert gas (Nitrogen or Argon). The residue in the distillation flask is the crude 1-(2-bromoethoxy)-2-ethylbenzene, now free of bulk DBE[3].
Protocol B: Trace Purification via Silica Gel Column Chromatography
Self-Validating Principle: Chromatographic resolution is validated by orthogonal TLC staining (UV for the target, KMnO₄ for the impurity).
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% Hexanes.
-
Loading: Dissolve the distillation residue from Protocol A in a minimum volume of Hexanes/DCM and load it onto the column bed.
-
Elution: Elute with 100% Hexanes to flush out any trace non-polar impurities (including residual DBE). Gradually increase the mobile phase polarity to 2–5% Ethyl Acetate in Hexanes to elute the target 1-(2-bromoethoxy)-2-ethylbenzene.
-
Fraction Analysis: Spot fractions on a TLC plate. Check under UV (254 nm) to identify the product fractions. Stain the plate with KMnO₄ to ensure no DBE co-eluted.
-
Concentration: Pool the pure fractions and concentrate under reduced pressure to yield the final pure product.
Workflow Visualization
Fig 1. Self-validating purification workflow for the removal of 1,2-dibromoethane.
References
- Title: 1-(2-BROMOETHOXY)
- Title: Microwave-assisted synthesis of a new series of resorcin[4]arene cavitand-capped porphyrin capsules.
- Source: dokumen.
Sources
Technical Support Center: Purification of 1-(2-Bromoethoxy)-2-ethylbenzene
[1][2][3][4]
Welcome to the Application Support Hub. This guide addresses the specific chromatographic challenges associated with isolating 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2), a key intermediate often synthesized via the Williamson ether alkylation of 2-ethylphenol with 1,2-dibromoethane.[1][2][3]
Our troubleshooting protocols are designed to resolve common issues such as co-elution of the bis-alkylated byproduct , phenol contamination , and on-column decomposition .[1][2][3]
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing two spots very close together on my TLC. Which one is my product?
Diagnosis: This is the most common challenge in this synthesis. The reaction typically generates a bis-alkylated impurity (1,2-bis(2-ethylphenoxy)ethane) alongside your desired mono-bromo product.[1][2][3]
-
The Mechanism: The bis-impurity forms when the desired product reacts a second time with the phenoxide anion.
-
Elution Order:
-
Top Spot (High Rf): 1,2-Bis(2-ethylphenoxy)ethane (Dimer).[1][2][3] It is more lipophilic due to the two aromatic rings and lack of the polar C-Br bond.
-
Middle Spot (Target): 1-(2-Bromoethoxy)-2-ethylbenzene.[1][2][3]
-
Bottom Spot (Baseline): Unreacted 2-ethylphenol (if not removed by base wash).[1][2][3]
-
Solution:
-
Optimize Solvent Strength: The separation requires a shallow gradient. Do not jump to high polarity quickly. Start with 100% Hexanes (or Heptane) to move the bis-impurity, then slowly introduce Ethyl Acetate (0-5%).[1][2][3]
-
Stationary Phase: Use high-performance silica (Flash grade, 40-63 µm).[1][2][3] A silica-to-sample ratio of 50:1 is recommended if the bis-impurity exceeds 10%.[1][2][3]
Q2: My product "streaks" down the column, and I can't get a clean fraction.
Diagnosis: Streaking usually indicates residual phenolic starting material or column overloading .
-
Cause: Phenols are acidic and hydrogen-bond strongly with the silanol groups on the silica gel, causing tailing that can contaminate your product fractions.
-
Immediate Fix:
-
Pre-Column Wash (Crucial): Before loading the column, dissolve your crude oil in diethyl ether or EtOAc and wash strictly with 1M NaOH (2x) followed by Brine. This chemically removes the phenol as the water-soluble phenoxide salt.
-
Acidification (Optional): If streaking persists (rare for the bromo-ether), adding 1% acetic acid to the mobile phase can sharpen the phenol peak, but it is better to remove it chemically first.
-
Q3: The yield is lower than expected. Is the compound unstable on silica?
Diagnosis: Primary alkyl bromides are generally stable on neutral silica, but elimination reactions can occur if the silica is too acidic or if the column is run too slowly.
-
Risk: The 2-bromoethoxy group can undergo E2 elimination to form the vinyl ether (1-(vinyloxy)-2-ethylbenzene), especially if the crude mixture contains residual base (e.g., K2CO3).[1][2][3]
-
Prevention:
Part 2: Frequently Asked Questions (FAQ)
Q: What is the best solvent system for this purification? A: A gradient of Hexanes/Ethyl Acetate is standard.
-
Equilibration: 100% Hexanes.
-
Elution: 0%
5% EtOAc (for bis-impurity removal) 10% EtOAc (for product elution). -
Alternative: If the bis-impurity is stubborn, try Toluene/Heptane (1:4) .[1][2][3] The pi-pi interactions with toluene can sometimes alter the selectivity for the aromatic dimer.
Q: How do I visualize the fractions? A:
-
UV (254 nm): Both the product and impurities are aromatic and will quench UV fluorescence strongly.
-
Iodine Stain (
): Highly effective.[2][3] The alkyl bromide moiety and the aromatic ring will stain brown rapidly. -
KMnO4: Will stain the vinyl ether impurity (if present) bright yellow/brown but is less sensitive for the target bromide.
Q: Can I distill it instead of using a column? A: Yes, but with caution.
-
1,2-Dibromoethane (excess reagent): Can be removed by rotary evaporation or low-vacuum distillation (bp ~131°C at atm).[1][2][3]
-
Target vs. Bis-Impurity: The target compound has a significantly lower boiling point than the dimer. High-vacuum distillation (<1 mmHg) is effective for scaling up (>50g), but thermal instability (elimination) becomes a risk above 150°C.[1][2][3]
Part 3: Standard Operating Procedure (SOP)
Workflow: Purification of 1-(2-Bromoethoxy)-2-ethylbenzene
1. Sample Preparation (Critical Step)
-
Dissolve crude reaction mixture in Ethyl Acetate.
-
Dry over anhydrous
, filter, and concentrate. Note: Ensure all excess 1,2-dibromoethane is removed via high-vacuum rotary evaporation prior to the column.[1][2][3]
2. Column Setup
-
Loading Method: Dry loading (adsorbed onto silica) is recommended to improve resolution of the bis-impurity.[1][2][3]
-
Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[2]
3. Elution Protocol
| Phase | Solvent Ratio (Hex:EtOAc) | Volume (CV)* | Target |
| 1 | 100 : 0 | 2 CV | Elute residual dibromoethane |
| 2 | 98 : 2 | 3-4 CV | Elute Bis-alkylated dimer (Impurity) |
| 3 | 95 : 5 | 4-6 CV | Elute Target Product |
| 4 | 80 : 20 | 2 CV | Flush remaining polar impurities |
Part 4: Visualization & Logic Maps
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification strategy based on crude purity.
Caption: Decision matrix for pre-purification workup and chromatographic solvent selection.
Figure 2: Expected TLC Profile
Visual representation of the separation on Silica Gel (Mobile Phase: 9:1 Hexane/EtOAc).
Caption: Relative Rf values. The Bis-ether is less polar and elutes first.[1][2][3] Phenol is polar and stays near the baseline.
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Chromatography Solvent Systems for Ethers/Halides
-
Purific
-
Properties of 1-(2-Bromoethoxy)-2-ethylbenzene
Sources
- 1. Benzene, 1-(2-bromoethoxy)-2-ethoxy- | CymitQuimica [cymitquimica.com]
- 2. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-2-Ethoxyphenoxy-Ethane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-Phenoxyethyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Stability of 1-(2-Bromoethoxy)-2-ethylbenzene Under Basic Conditions
Welcome to the technical support center for handling 1-(2-Bromoethoxy)-2-ethylbenzene in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under basic conditions. Here, you will find scientifically grounded explanations, detailed protocols, and practical solutions to common challenges.
Introduction: The Chemical Behavior of 1-(2-Bromoethoxy)-2-ethylbenzene in a Basic Environment
1-(2-Bromoethoxy)-2-ethylbenzene is a versatile reagent in organic synthesis. However, its stability under basic conditions is a critical consideration due to the potential for competing reaction pathways. The primary reaction pathways of concern are intramolecular cyclization and base-induced elimination. Understanding the factors that govern these reactions is paramount to achieving desired synthetic outcomes and avoiding the formation of unwanted byproducts.
This guide will delve into the mechanistic underpinnings of these reactions, provide robust protocols for monitoring the stability of your compound, and offer a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(2-Bromoethoxy)-2-ethylbenzene under basic conditions?
Under basic conditions, 1-(2-Bromoethoxy)-2-ethylbenzene is susceptible to two main competing reaction pathways:
-
Intramolecular Williamson Ether Synthesis (Cyclization): This is an intramolecular SN2 reaction where the oxygen atom of the ethoxy group acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of a five-membered ring, yielding 7-ethyl-2,3-dihydrobenzofuran. This is often the desired product in synthetic applications.
-
E2 Elimination: A strong base can abstract a proton from the carbon atom adjacent to the bromine (the β-carbon). This leads to the formation of a double bond and the elimination of bromide, resulting in the formation of 1-(vinyloxy)-2-ethylbenzene.[1]
Q2: Is hydrolysis of the ether linkage a significant concern under basic conditions?
Hydrolysis of the ether bond in 1-(2-Bromoethoxy)-2-ethylbenzene is generally not a significant concern under basic conditions. Ether cleavage typically requires strongly acidic conditions to protonate the ether oxygen, making it a good leaving group. Under basic conditions, the alkoxide that would need to be displaced is a poor leaving group, making this pathway energetically unfavorable.
Q3: Which factors primarily influence whether cyclization or elimination occurs?
The outcome of the reaction is a delicate balance of several factors:
-
Base Strength and Steric Hindrance: Strong, non-hindered bases like sodium hydroxide or sodium ethoxide can act as both nucleophiles (favoring cyclization) and bases (promoting elimination). Strong, sterically hindered bases, such as potassium tert-butoxide, are more likely to act as bases and favor the E2 elimination pathway due to the difficulty in accessing the electrophilic carbon for the SN2 attack.[1]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[1] Elimination reactions often have a higher activation energy, and the increase in thermal energy helps overcome this barrier.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[2] Protic solvents can solvate the nucleophile, reducing its reactivity.
Troubleshooting Guide
This section addresses common problems encountered during the use of 1-(2-Bromoethoxy)-2-ethylbenzene in basic media.
Problem 1: Low or No Yield of the Desired Cyclized Product (7-ethyl-2,3-dihydrobenzofuran)
Q: I am attempting an intramolecular cyclization of 1-(2-Bromoethoxy)-2-ethylbenzene to form 7-ethyl-2,3-dihydrobenzofuran, but I am getting a very low yield or none of the desired product. What could be the issue?
A: Low or no yield of the cyclized product can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Base Strength | Ensure you are using a sufficiently strong base to facilitate the intramolecular SN2 reaction. Consider using sodium hydride (NaH) to deprotonate any residual water and ensure anhydrous conditions. | The intramolecular Williamson ether synthesis requires a strong nucleophile, which is the alkoxide formed in situ. If the base is too weak, the reaction will not proceed efficiently. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Avoid protic solvents like ethanol or water.[2] | Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion, making the nucleophile more available for the SN2 reaction. Protic solvents can solvate the alkoxide through hydrogen bonding, reducing its reactivity. |
| Low Reaction Temperature | While lower temperatures favor substitution, the reaction may be too slow. Gently warm the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC or GC-MS. | The rate of the SN2 reaction is temperature-dependent. An optimal temperature needs to be found that allows for a reasonable reaction rate without significantly promoting the competing elimination reaction.[2] |
| Poor Quality Starting Material | Verify the purity of your 1-(2-Bromoethoxy)-2-ethylbenzene. Impurities could interfere with the reaction. | Impurities in the starting material can consume the base or catalyze side reactions, leading to lower yields. |
Problem 2: Predominance of the Elimination Byproduct (1-(vinyloxy)-2-ethylbenzene)
Q: My reaction is producing a large amount of the elimination byproduct, 1-(vinyloxy)-2-ethylbenzene, instead of the cyclized product. How can I minimize this?
A: The formation of the vinyl ether is a classic example of the E2 elimination pathway competing with the desired SN2 cyclization. Here’s how to shift the selectivity towards cyclization:
Strategies to Minimize Elimination:
| Strategy | Implementation | Scientific Principle |
| Choice of Base | Use a less sterically hindered base. For example, sodium ethoxide or potassium carbonate are generally less prone to inducing elimination compared to potassium tert-butoxide. | Sterically bulky bases have difficulty accessing the electrophilic carbon for the SN2 attack and are more likely to abstract a proton from the less hindered β-carbon, favoring elimination.[1] |
| Control Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary. | Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the temperature will disproportionately slow down the elimination pathway.[1] |
| Solvent Selection | Employ a polar aprotic solvent like DMF or acetonitrile. | These solvents favor the SN2 pathway by enhancing the nucleophilicity of the reacting species. |
Experimental Protocols
Protocol 1: Monitoring the Stability of 1-(2-Bromoethoxy)-2-ethylbenzene by HPLC
This protocol provides a general framework for monitoring the stability of 1-(2-Bromoethoxy)-2-ethylbenzene under your specific basic conditions.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1-(2-Bromoethoxy)-2-ethylbenzene in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
If available, prepare stock solutions of the potential products, 7-ethyl-2,3-dihydrobenzofuran and 1-(vinyloxy)-2-ethylbenzene, for peak identification.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve a known amount of 1-(2-Bromoethoxy)-2-ethylbenzene in your chosen solvent.
-
Add your base of choice at the desired concentration.
-
Maintain the reaction at the desired temperature.
-
-
Sample Collection and Preparation:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of a suitable quenching solution (e.g., a slightly acidic buffer or cold acetonitrile) to stop the reaction.
-
Filter the quenched sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point. For example, start with 50% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting material and the appearance of new peaks corresponding to the products.
-
Quantify the amounts of each species by comparing their peak areas to those of the standard solutions.
-
Protocol 2: General Procedure for Intramolecular Cyclization
This protocol provides a starting point for the synthesis of 7-ethyl-2,3-dihydrobenzofuran. Optimization may be required based on your specific experimental setup.
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(2-Bromoethoxy)-2-ethylbenzene (1.0 eq) in anhydrous DMF (0.1 M).
-
Add potassium carbonate (1.5 eq) to the solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]
-
Product and Byproduct Identification
Accurate identification of the products and byproducts is crucial for understanding the reaction pathway and for troubleshooting.
Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 1-(2-Bromoethoxy)-2-ethylbenzene (Starting Material) | ~7.20-6.80 (m, 4H, Ar-H), 4.30 (t, 2H, -OCH2-), 3.65 (t, 2H, -CH2Br), 2.70 (q, 2H, -CH2CH3), 1.25 (t, 3H, -CH2CH3) | ~156 (Ar-C-O), ~138 (Ar-C-Et), ~128-120 (Ar-CH), 68 (-OCH2-), 29 (-CH2Br), 23 (-CH2CH3), 14 (-CH3) | ~2960 (C-H), ~1590, 1490 (C=C, aromatic), ~1240 (C-O, ether), ~650 (C-Br) |
| 7-ethyl-2,3-dihydrobenzofuran (Cyclization Product) | ~7.10-6.70 (m, 3H, Ar-H), 4.60 (t, 2H, -OCH2-), 3.20 (t, 2H, Ar-CH2-), 2.65 (q, 2H, -CH2CH3), 1.20 (t, 3H, -CH2CH3) | ~158 (Ar-C-O), ~130 (Ar-C-Et), ~128-109 (Ar-CH), 71 (-OCH2-), 29 (Ar-CH2-), 23 (-CH2CH3), 14 (-CH3) | ~2960 (C-H), ~1590, 1480 (C=C, aromatic), ~1230 (C-O, ether) |
| 1-(vinyloxy)-2-ethylbenzene (Elimination Product) | ~7.20-6.90 (m, 4H, Ar-H), ~6.60 (dd, 1H, -O-CH=), ~4.70 (dd, 1H, =CH2, trans), ~4.40 (dd, 1H, =CH2, cis), 2.70 (q, 2H, -CH2CH3), 1.25 (t, 3H, -CH2CH3) | ~155 (Ar-C-O), ~148 (-O-CH=), ~138 (Ar-C-Et), ~128-120 (Ar-CH), ~95 (=CH2), 23 (-CH2CH3), 14 (-CH3) | ~3100 (=C-H), ~2960 (C-H), ~1640 (C=C, vinyl), ~1590, 1490 (C=C, aromatic), ~1220 (C-O, vinyl ether) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used. The data presented here are estimates based on typical values for similar structures.[4][5][6][7][8]
Visualizing the Reaction Pathways
To further clarify the competing reactions, the following diagrams illustrate the intramolecular cyclization and elimination pathways.
Figure 1: A decision-making diagram illustrating the factors that influence the reaction pathway of 1-(2-Bromoethoxy)-2-ethylbenzene under basic conditions, leading to either intramolecular cyclization or elimination.
Figure 2: A typical experimental workflow for monitoring the stability of 1-(2-Bromoethoxy)-2-ethylbenzene and quantifying the formation of products over time.
References
- Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem Tech Support.
- Mizushima, S., & Shimanouchi, T. (Year). Characteristic Absorption Bands of Vinyl Ethers. Journal of the American Chemical Society.
- Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem Tech Support.
- (2013). 1H- and 13C-NMR for - Rsc.org. Royal Society of Chemistry.
- Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl. (2014).
- Benchchem. (2025). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups. Benchchem Tech Support.
- Royal Society of Chemistry. (2013). 1H- and 13C-NMR for.
- da Silva, A. B., et al. (Year). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
- NIST. Benzofuran, 2,3-dihydro-. NIST WebBook.
- Wikipedia. (2023). Williamson ether synthesis.
- ResearchGate. (n.d.). Typical EPR spectrum for vinyl ethers 2 and 5a-c.
- LibreTexts. (2021). 1.6: Interpreting Infrared Spectra.
- NIST. Vinyl ether. NIST WebBook.
- Beilstein Journals. (n.d.). Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz.
- SciSpace. (n.d.). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists.
- PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183.
- NIST. Benzofuran, 2,3-dihydro-. NIST WebBook.
- PubChem. Dihydrobenzofuran | C8H8O | CID 10329.
- Organic Spectroscopy Intern
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Elimin
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Khan Academy. (n.d.).
- ChemicalBook. (n.d.). 2-Bromoethylbenzene(1973-22-4) 1H NMR spectrum.
- PubChem. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368.
- (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.).
- LibreTexts. (2022). 11.
- Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings.
- Table of Characteristic IR Absorptions. (n.d.).
- Benchchem. (n.d.). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-(2-bromo-6-formylphenoxy)
- Chemistry Steps. (n.d.).
- Massachusetts Institute of Technology. (1997).
- 1H-NMR. (n.d.).
- Royal Society of Chemistry. (n.d.). A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022).
- Walsh Medical Media. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aqueous Extract of Daniellia oliveri Stem Bark.
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE.
- OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
- ChemRxiv. (n.d.).
- MDPI. (n.d.). Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl ether [webbook.nist.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Controlling Thermal Polymerization of Ethylbenzene Derivatives
Welcome to the Technical Support Center for handling, storing, and troubleshooting ethylbenzene derivatives (such as styrene and divinylbenzene). Because these unsaturated monomers are highly reactive, improper temperature control or inhibitor management can lead to auto-accelerating runaway polymerization. This guide provides field-proven, self-validating protocols to ensure experimental safety and material integrity.
Section 1: Mechanistic Insights & Causality (FAQs)
Q: Why do ethylbenzene derivatives undergo spontaneous thermal polymerization even without an initiator? A: Spontaneous thermal polymerization is primarily driven by the Mayo mechanism [1]. When subjected to thermal stress, two monomer molecules undergo a Diels-Alder cycloaddition to form a reactive dimer. This dimer then undergoes molecule-assisted homolysis with a third monomer, generating two highly reactive benzylic radicals[1]. Because this propagation reaction is highly exothermic (evolving ~288 BTU/lb for styrene), the generated heat further accelerates radical formation, leading to a dangerous auto-accelerating loop known as a runaway reaction[2].
Q: Why is oxygen critical when using TBC (tert-butylcatechol) as a polymerization inhibitor? A: A common and dangerous misconception is that inert nitrogen blanketing protects the monomer. In reality, TBC is an oxygen-dependent radical scavenger [3]. TBC requires dissolved oxygen to intercept propagating carbon-centered radicals and convert them into stable, non-radical species. If the monomer is purged with pure nitrogen and dissolved oxygen drops below 10–15 ppm, the TBC becomes entirely inactive, leaving the monomer completely unprotected against thermal polymerization[3][4].
Fig 1: Thermal self-initiation pathway (Mayo Mechanism) and oxygen-dependent TBC inhibition.
Section 2: Troubleshooting & Experimental Protocols
Q: We observed a 1°C/day temperature rise in our divinylbenzene (DVB) storage vessel. What does this indicate and how do we resolve it? A: A temperature rise of 1°C per day is a critical early warning sign of spontaneous exothermic polymerization[3]. You must immediately validate the presence of polymer chains and halt the reaction before it reaches the auto-acceleration phase (2–3°C/day rise).
Protocol 1: The Methanol Drop Test (Self-Validating Polymer Detection)
This simple, self-validating test exploits the differential solubility of the monomer and its polymer to confirm if polymerization has initiated[5].
-
Sample Collection: Obtain a representative 5 mL sample of the monomer from the storage vessel using a clean glass pipette.
-
Preparation: Transfer the 5 mL sample into a clean, clear glass test tube.
-
Precipitation: Add 25 mL of dry, reagent-grade methanol to the test tube[5].
-
Observation & Causality: Agitate gently. Polystyrene/poly-DVB is highly insoluble in methanol, whereas the monomer is soluble.
-
Clear Solution: No polymer present. The temperature rise may be environmental.
-
Hazy Solution: Low polymer concentration (<20 ppm). Incipient polymerization has begun.
-
Cloudy/Milky Solution: High polymer concentration (>20 ppm). Runaway polymerization is imminent.
-
Protocol 2: Emergency Aeration and Inhibitor Restoration
If the Methanol Drop Test is hazy or milky, immediately execute the following steps to restore the chemical inhibition system:
-
Emergency Cooling: Activate external cooling jackets to force the bulk temperature below 27°C (80°F)[5].
-
Aeration (Oxygenation): Do NOT use nitrogen. Aerate the vessel by sparging with dry air for 30 minutes to push dissolved oxygen levels back above 15 ppm[6].
-
TBC Dosing: Add concentrated TBC solution to restore levels to the required baseline (e.g., >1000 ppm for DVB)[5].
-
Recirculation: Recirculate the tank contents. TBC is heavier than the monomer and tends to sink to the bottom over time; recirculation ensures homogenous inhibition[4].
Fig 2: Troubleshooting workflow for monitoring and mitigating runaway polymerization.
Section 3: Quantitative Data & Storage Parameters
To prevent thermal polymerization, strict adherence to temperature, inhibitor, and oxygen parameters is mandatory. The table below synthesizes the critical thresholds required to maintain monomer stability.
| Derivative Type | Recommended Storage Temp | Minimum TBC Level | Minimum Dissolved O2 | Critical Warning Sign |
| Styrene (Bulk Storage) | < 29°C (84°F)[3] | 10 – 15 ppm[3][4] | 15 ppm[3] | ΔT ≥ 1°C / day[3] |
| Styrene (Lab Scale) | 2 – 8°C[6][7] | 15 – 60 ppm[8] | 15 ppm | Unexpected viscosity increase |
| Divinylbenzene (DVB) | < 27°C (80°F)[5] | 400 – 1100 ppm[5][9] | 10 – 15 ppm[9] | Hazy Methanol Drop Test[5] |
Note: DVB is significantly more reactive than styrene due to its dual vinyl groups, necessitating drastically higher TBC concentrations and stricter temperature controls.
References
- A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
- Safety Data Sheet Styrene (stabilized with TBC). metasci.ca.
- Safe Storage of Divinylbenzene (DVB). scribd.com.
- Inhibition of Free Radical Polymeriz
- Procedure Important Safety Notes. dartmouth.edu.
- Safe Storage of Divinylbenzene Monomers. scribd.com.
- Safe Handling and Storage of Styrene Monomer. scribd.com.
- Product Summary: Styrene. totalenergies.com.
- Cargo Handling Sheet - Styrene Monomer. shell.com.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dxm.content-center.totalenergies.com [dxm.content-center.totalenergies.com]
- 4. shell.com [shell.com]
- 5. scribd.com [scribd.com]
- 6. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
Separation of mono-bromoethoxy product from bis-phenoxyethane byproducts
Executive Summary & Reaction Logic
The synthesis of 1-bromo-2-phenoxyethane (Mono-product) involves the Williamson ether synthesis between phenol and 1,2-dibromoethane .[1] The primary challenge is the competitive formation of 1,2-diphenoxyethane (Bis-product), where the desired mono-product reacts with a second equivalent of phenoxide.
This guide provides a self-validating workflow to maximize mono-selectivity and efficiently separate the byproduct based on drastic differences in phase behavior (melting point) and volatility (boiling point) .
Reaction Pathway Analysis
[3]
Critical Data: Physical Property Divergence
The separation strategy relies on the significant physical property differences between the mono- and bis-products.
| Property | 1-Bromo-2-phenoxyethane (Target) | 1,2-Diphenoxyethane (Byproduct) | Implication |
| Molecular Weight | 201.06 g/mol | 214.26 g/mol | Distinct mass spec signals. |
| Melting Point | 31–34 °C (Low melting solid/oil) | 94–96 °C (Crystalline solid) | Primary Separation: Bis-product precipitates upon cooling; Mono-product remains liquid/oily. |
| Boiling Point | 144 °C @ 40 mmHg157–160 °C @ 10 mmHg | ~185 °C @ 12 mmHg341 °C @ 760 mmHg | Secondary Separation: Vacuum distillation easily isolates the lower-boiling mono-product. |
| Solubility | Soluble in ether, DCM, acetone. | Poorly soluble in cold ethanol/methanol. | Recrystallization/Washing removes Bis-product. |
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Bis-Phenoxyethane Byproduct
Q: My crude NMR shows a 50:50 mixture of mono- and bis-products. How do I prevent this?
A: This is a stoichiometry and kinetics issue.
-
Stoichiometry: You likely used a 1:1 ratio of phenol to dibromoethane. To favor the mono-product, you must use a large excess of 1,2-dibromoethane (typically 3 to 5 equivalents ). This statistically ensures the phenoxide encounters a dibromide molecule rather than a mono-product molecule [1].
-
Addition Order (Inverse Addition): Do not add the dibromide to the phenol. Instead, slowly add the phenoxide solution (phenol + base) into the refluxing solution of excess 1,2-dibromoethane. This keeps the concentration of phenoxide low relative to the dibromide at all times.
Issue 2: Solid Precipitate Clogging the Flask
Q: After cooling the reaction, a large amount of white solid formed. Is this my product?
A: Likely no .
-
The target mono-product melts at ~32°C, meaning it is often an oil or a "slushy" solid at room temperature.
-
The bis-byproduct melts at ~95°C and crystallizes readily.
-
Action: Filter this solid. The filtrate (liquid) contains your target mono-product and excess dibromoethane. The solid is predominantly the bis-impurity [2].
Issue 3: Distillation "Bumping" or Decomposition
Q: I tried to distill the product at atmospheric pressure, but it turned black/tarry.
A: The boiling points are too high for atmospheric distillation.
-
1,2-dibromoethane boils at ~131°C.
-
The mono-product boils >250°C at atm (extrapolated).[2]
-
Action: You must use vacuum distillation .
-
Remove excess 1,2-dibromoethane first (lower vacuum/rotary evaporator).
-
Distill the mono-product at 10–40 mmHg (expect bp ~145–160°C).
-
The bis-product will remain in the pot residue due to its extremely high boiling point (>300°C atm) [3].
-
Detailed Protocols
Protocol A: Optimized Synthesis (Minimizing Byproduct)
Objective: Synthesize 1-bromo-2-phenoxyethane with >80% mono-selectivity.
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, addition funnel, and magnetic stir bar.
-
Reagent Charge: Add 1,2-dibromoethane (4.0 equiv) and solvent (Acetone or Acetonitrile) to the flask. Heat to reflux.[1]
-
Active Species Preparation: In a separate vessel, mix Phenol (1.0 equiv) and K2CO3 (1.5 equiv) in the minimum amount of solvent. Stir for 15 mins to generate the phenoxide.
-
Inverse Addition: Add the phenoxide suspension dropwise to the refluxing dibromide solution over 1–2 hours.
-
Why? High local concentration of dibromide suppresses bis-alkylation.
-
-
Reflux: Continue reflux for 12–16 hours. Monitor by TLC (Bis-product is usually more non-polar/higher Rf).
Protocol B: Purification Workflow
Objective: Isolate pure mono-product from crude mixture.
Step-by-Step Purification:
-
Filtration: Filter the cooled reaction mixture to remove inorganic salts (KBr/KCl).
-
Solvent Removal: Use a rotary evaporator to remove the reaction solvent and the excess 1,2-dibromoethane .
-
Note: 1,2-dibromoethane is toxic; ensure proper trapping.
-
-
Bis-Product Removal (Precipitation):
-
Take the oily residue and dissolve it in a small amount of cold ethanol or ethyl acetate/hexane (1:4).
-
Chill to 0°C or -20°C for 2 hours.
-
The 1,2-diphenoxyethane (mp 95°C) will crystallize out.
-
Filter off the white crystals.
-
-
Target Isolation (Distillation):
-
The filtrate contains the mono-product.
-
Perform vacuum distillation (collect fraction at 157–160°C / 10 mmHg ) [3].
-
The residue left in the flask is the remaining bis-product.
-
FAQ: Common Uncertainties
Q: Can I use NaOH instead of K2CO3? A: Yes. NaOH in water (mixed with the organic dibromide phase) works, often with a phase transfer catalyst (like TBAB). However, strong hydroxide bases can sometimes favor elimination (forming vinyl ethers) over substitution. K2CO3 in acetone/acetonitrile is milder and often cleaner [4].
Q: Why is my product turning brown? A: Phenols and their ether derivatives are prone to oxidation. Ensure your reaction is under an inert atmosphere (Nitrogen/Argon). If the product is brown, a simple wash with dilute sodium metabisulfite during workup can help, but distillation is the best cure.
Q: Is column chromatography necessary? A: Generally, no . The boiling point and solubility differences are sufficient for purification. Chromatography is difficult because the polarity difference between the mono-bromide and the bis-ether is not always drastic enough for easy separation on a small scale without using large amounts of silica and solvent. Distillation is far more scalable.
References
-
ChemSpider . Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Synthetic Pages. Link
-
National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 7713, 1,2-Diphenoxyethane. Retrieved from .
-
PrepChem . Synthesis of 1-bromo-2-(2,4-dichlorophenoxy)ethane. Link
-
Organic Syntheses . o-Bromophenol (General Phenol Reactivity Context). Coll. Vol. 2, p.97 (1943). Link
Sources
Technical Support Center: Handling Moisture Sensitivity in 2-(2-Ethylphenoxy)ethyl Bromide Reactions
This is a technical support guide designed for researchers working with 2-(2-Ethylphenoxy)ethyl bromide . It addresses the specific challenges of moisture sensitivity during nucleophilic substitution reactions.
Product Identity: 2-(2-Ethylphenoxy)ethyl bromide (Alkylating Agent)
Reaction Class: Nucleophilic Substitution (
Core Technical Overview
2-(2-Ethylphenoxy)ethyl bromide is a specialized alkylating agent used to introduce the 2-(2-ethylphenoxy)ethyl motif into amines, thiols, or phenols.[1] While the reagent itself is moderately stable, the reactions it undergoes are highly sensitive to moisture.
The "Moisture Trap" Mechanism
In typical alkylation conditions (polar aprotic solvents like DMF/DMSO + Base), the presence of water triggers a competitive failure pathway:
-
Base Deactivation: Hygroscopic bases (e.g.,
, , ) absorb atmospheric moisture, forming Hydroxide ( ).[1] -
Competitive Hydrolysis:
is a smaller, harder nucleophile than your target amine or thiol.[1] It rapidly attacks the alkyl bromide, displacing the bromide to form 2-(2-ethylphenoxy)ethanol . -
Irreversible Loss: This alcohol byproduct cannot be converted back to the bromide in situ, leading to permanent yield loss and difficult purification.[1]
Troubleshooting Guide (Q&A)
Issue: Low Yield & Precursor Stalling
Q: My reaction stalls with 30% starting material remaining, even after heating. Adding more base doesn't help.[1] Why? A: This is the classic signature of "Wet Solvent Stalling."
-
Diagnosis: If your solvent (DMF, DMAc, or MeCN) contains
water, the water solvates the nucleophile (your amine/thiol), forming a hydration shell that drastically reduces its nucleophilicity. The reaction slows to a halt. -
Immediate Fix: Do not add more base (this increases hydrolysis risk).[1] Add activated 3Å Molecular Sieves directly to the reaction vessel and stir for 1 hour, then gently heat.
-
Prevention: Always dry DMF/DMSO over activated 4Å sieves for 24 hours before use.[1]
Issue: Impurity Formation (The "Hydroxyl" Spike)
Q: I see a new impurity peak (RRT ~0.8) that grows over time.[1][2] LC-MS shows a mass of [M-Br+OH]. A: You are observing Hydrolysis (Solvolysis). [1]
-
Cause: Water ingress has generated hydroxide ions.[1][2] The impurity is 2-(2-ethylphenoxy)ethanol .[1]
-
Root Cause Analysis:
-
Was the
dried? (Commercial "anhydrous" grades often contain 1-3% water).[1] -
Was the flask open to air during reagent addition?
-
-
Solution: This impurity is difficult to separate. You must restart with strictly anhydrous conditions (see Protocol A).
Issue: Elimination Byproducts
Q: I am seeing a vinyl ether byproduct ([M-HBr]). Is this moisture-related? A: Indirectly, yes.[1][2]
-
Mechanism: If water is present, it generates Hydroxide (
).[1][2] Hydroxide is a strong base but also promotes E2 elimination , converting the ethyl bromide tail into a vinyl ether (styrene derivative), especially at temperatures . -
Correction: Lower the reaction temperature to
and ensure strictly anhydrous conditions to minimize concentration.
Visualizing the Failure Pathways
The following diagram maps the decision logic for the reaction outcomes based on moisture content.
Figure 1: Reaction logic flow.[1] Green paths indicate successful alkylation; red/orange paths indicate moisture-induced failure modes.[1]
Standard Operating Protocols (SOPs)
SOP A: Drying Inorganic Bases ( , )
Inorganic bases are hygroscopic and are the #1 source of moisture in alkylation reactions.
-
Grind: Pulverize the base into a fine powder using a mortar and pestle (increases surface area).[1]
-
Heat: Place in a vacuum oven at 120°C for 4–6 hours.
-
Store: Transfer immediately to a desiccator or a glovebox. Do not store in loosely capped bottles on the bench.
SOP B: Solvent Preparation (DMF/MeCN)
Distillation is often overkill; Molecular Sieves are superior for maintaining low ppm water levels.[1]
-
Activate Sieves: Heat 4Å Molecular Sieves (beads, not powder) at 250°C (or max oven temp) overnight. Cool under vacuum or Argon.
-
Static Drying: Add 10% w/v activated sieves to the solvent bottle.[1] Let stand for 24 hours.
-
Result: Reduces water content to <10 ppm.[1]
-
-
Usage: Cannulate or syringe the solvent directly from this bottle.[1] Do not decant into an open beaker.
SOP C: Reaction Setup (The "Balloon" Method)
-
Flame Dry: Flame-dry the reaction flask under vacuum and backfill with Argon/Nitrogen x3.
-
Charge Solids: Add the bromide, nucleophile, and dried base quickly.[1]
-
Seal: Cap with a rubber septum. Secure with copper wire or parafilm.[1]
-
Purge: Insert an exit needle (to bubbler) and an inlet needle (Inert Gas).[1] Purge for 5 minutes.
-
Solvent Addition: Add the dried solvent via syringe through the septum.[1]
-
Pressure: Remove the exit needle first, then the inlet needle, leaving the flask connected to a positive pressure balloon of inert gas.
Summary of Physicochemical Data
| Parameter | Value / Condition | Relevance |
| Reagent Stability | Good (Solid/Oil) | Stable if stored at 2-8°C, dark, dry.[1] |
| Reaction Sensitivity | High | |
| Major Impurity | Alcohol (Hydrolysis) | Formed by wet solvent/base.[1][2][3] |
| Recommended Solvent | Anhydrous DMF / MeCN | Must be dried over 4Å sieves.[1][4] |
| Recommended Base | Must be oven-dried before use.[1] |
References
-
Mechanism of Alkyl Halide Hydrolysis
-
Drying Solvents with Molecular Sieves
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
-
Handling Moisture Sensitive Reagents
-
Phenoxyethyl Bromide Reactivity (Analogous Chemistry)
- (Note: While the specific "Ethyl" analog is less common in literature than the "Ethoxy" analog used in Tamsulosin, the alkyl
-
Google Patents: Synthesis of Tamsulosin Intermediates.[1] (Describes the alkylation conditions for phenoxyethyl bromides).
Sources
Validation & Comparative
Technical Analysis & Comparison Guide: 1-(2-Bromoethoxy)-2-ethylbenzene
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(2-Bromoethoxy)-2-ethylbenzene , a critical intermediate in the synthesis of pharmaceutical compounds (e.g., Tamsulosin derivatives). This document is structured to serve researchers and analytical scientists requiring rigorous structural verification.
Executive Summary & Compound Profile
1-(2-Bromoethoxy)-2-ethylbenzene is an ortho-disubstituted benzene derivative characterized by two distinct side chains: an ethyl group and a 2-bromoethoxy ether linkage.[1] Its structural integrity is pivotal in drug development, where regioisomer purity (ortho vs. para) directly impacts biological efficacy.
-
CAS Number: 915922-20-2 (or related isomer references depending on specific library)[1][2]
-
Key Analytical Challenge: Distinguishing the ortho-substitution pattern from para-isomers and quantifying residual starting materials (2-ethylphenol).
Theoretical & Experimental 1H NMR Analysis
The 1H NMR spectrum of this molecule is distinct due to the interplay between the electron-donating ethoxy group and the alkyl side chain. The spectrum is typically acquired in CDCl₃ (Chloroform-d) at 300–500 MHz.[1]
Spectral Assignment Table
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| A | Ar-H (Aromatic) | 6.80 – 7.25 | Multiplet | 4H | N/A | Characteristic ABCD or complex multiplet for ortho-substitution.[1][2] |
| B | -O-CH ₂- | 4.25 – 4.35 | Triplet | 2H | ~6.5 Hz | Deshielded by oxygen; diagnostic of ether formation.[1] |
| C | -CH ₂-Br | 3.60 – 3.68 | Triplet | 2H | ~6.5 Hz | Deshielded by bromine; distinct from chloro-analogs.[1] |
| D | Ar-CH ₂-CH₃ | 2.60 – 2.70 | Quartet | 2H | ~7.5 Hz | Benzylic protons coupling with the methyl group.[1] |
| E | Ar-CH₂-CH ₃ | 1.18 – 1.25 | Triplet | 3H | ~7.5 Hz | Terminal methyl group; shielded alkyl region.[1] |
Detailed Mechanistic Interpretation
-
The Ether Linkage (Protons B & C): The formation of the ether bond creates a distinct A₂X₂ (or AA'XX') spin system appearing as two triplets. The triplet at ~4.3 ppm is significantly downfield due to the electronegativity of the oxygen atom. The triplet at ~3.6 ppm corresponds to the methylene adjacent to bromine.
-
Diagnostic Value: The separation between these two triplets (~0.7 ppm) confirms the intact -OCH₂CH₂Br chain.
-
-
The Ethyl Group (Protons D & E): The ethyl group provides a classic quartet-triplet pattern. The quartet at ~2.65 ppm is diagnostic for the benzylic position.
-
Aromatic Region (Proton A): Unlike the symmetric AA'BB' pattern of para-isomers, the ortho-isomer displays a complex multiplet structure due to the magnetic non-equivalence of all four aromatic protons caused by the asymmetric substitution.
Comparative Analysis: Performance vs. Alternatives
In the context of analytical verification, "performance" refers to the diagnostic specificity of the NMR spectrum in distinguishing the target product from synthetic impurities and structural analogs.
Comparison 1: Product vs. Precursor (2-Ethylphenol)
The synthesis typically involves the alkylation of 2-ethylphenol with 1,2-dibromoethane.[1]
| Feature | Product: 1-(2-Bromoethoxy)-2-ethylbenzene | Precursor: 2-Ethylphenol | Diagnostic Conclusion |
| Phenolic -OH | Absent | Broad Singlet (~4.8–5.5 ppm) | Disappearance of the OH signal is the primary indicator of reaction completion.[1][2] |
| Ether Region | Two Triplets (3.6, 4.3 ppm) | Absent | Appearance of the ethoxy chain confirms alkylation. |
| Aromatic Shift | Slight downfield shift due to alkylation | Shielded ortho protons | Subtle change, less diagnostic than the aliphatic region. |
Comparison 2: Regioisomer Discrimination (Ortho vs. Para)
A common synthetic error or impurity is the presence of the para-isomer (1-(2-bromoethoxy)-4-ethylbenzene).[1]
-
Ortho-Isomer (Target): The aromatic region (6.8–7.2 ppm) is complex and often overlapping.[1] The proximity of the ether and ethyl groups can cause specific "roofing" effects or Nuclear Overhauser Effects (NOE) between the ether methylene and the ethyl methylene.
-
Para-Isomer (Alternative): The aromatic region displays a symmetric AA'BB' pattern (two distinct doublets with "roofing").
-
Verdict: 1H NMR is the superior method for distinguishing these isomers compared to Mass Spectrometry (MS), which often yields identical fragmentation patterns.
Comparison 3: Halogen Analog (Bromo vs. Chloro)
If 1-bromo-2-chloroethane is used, the chloro-analog may form.[1]
-
Bromo-Analog (-CH₂Br): Triplet at ~3.60 ppm .[1]
-
Chloro-Analog (-CH₂Cl): Triplet at ~3.80 ppm .[1]
-
Causality: Chlorine is more electronegative than bromine, causing a greater deshielding effect on the adjacent protons.
Experimental Protocols
Protocol A: Synthesis & Sample Preparation
Objective: Synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene via Williamson Ether Synthesis.
-
Reagents:
-
Procedure:
-
Dissolve 2-ethylphenol in ACN. Add K₂CO₃ and stir for 30 min to form the phenoxide.
-
Add 1,2-dibromoethane dropwise at reflux temperature (80°C).[1]
-
Monitor via TLC (Hexane:EtOAc 9:1). Product has higher R_f than phenol.
-
Upon completion (approx. 6–12 h), filter inorganic salts and concentrate the filtrate.
-
Purification: Column chromatography (Silica gel) is essential to remove the bis-alkylated side product (1,2-bis(2-ethylphenoxy)ethane).[1]
-
-
NMR Sample Prep:
-
Dissolve ~10 mg of the purified oil in 0.6 mL of CDCl₃ .
-
Filter through a cotton plug if any solid suspension remains.
-
Acquire spectrum with at least 16 scans to resolve the aromatic multiplets.
-
Visualization of Analytical Workflow
Diagram 1: Analytical Decision Matrix
This decision tree guides the researcher in verifying the product identity against common impurities.
Caption: Analytical decision tree for verifying 1-(2-Bromoethoxy)-2-ethylbenzene using 1H NMR markers.
Diagram 2: Synthesis Pathway & Proton Tracking
This diagram maps the proton environments from precursors to the final product.
Caption: Proton environment tracking from precursors to product, highlighting the conservation of the ethyl group and formation of the ether linker.
References
-
PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethylbenzene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][4] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Ethylphenol Mass and NMR Data. NIST Chemistry WebBook.[5] Retrieved from [Link][1]
-
Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
Sources
HPLC Method Development Guide: 1-(2-Bromoethoxy)-2-ethylbenzene Purity Profiling
Executive Summary & Chemical Context[1][2][3][4][5]
This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(2-Bromoethoxy)-2-ethylbenzene (CAS: 915922-20-2).
As a critical intermediate in the synthesis of alpha-blockers (e.g., Tamsulosin), the purity of this compound is paramount. Impurities such as the starting material (2-ethylphenol ) or the hydrolysis product (2-(2-ethylphenoxy)ethanol ) can lead to toxic byproducts in downstream synthesis.
The Challenge: Hydrophobicity & Selectivity
The molecule is highly lipophilic (
Comparative Method Development
To achieve the optimized protocol, we compared three stationary phases. The goal was to maximize Resolution (
Experimental Setup
-
System: Agilent 1260 Infinity II / Waters Alliance e2695
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses phenol ionization)
-
Mobile Phase B: Acetonitrile (Lower viscosity than MeOH, sharper peaks)
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 215 nm (Maximizes sensitivity for the alkyl-benzene chromophore)
Study 1: Stationary Phase Screening
| Parameter | Column A (Standard) | Column B (Speed) | Column C (Selectivity) |
| Chemistry | C18 (Octadecyl) | C8 (Octyl) | Phenyl-Hexyl |
| Dimensions | 150 x 4.6mm, 5µm | 150 x 4.6mm, 5µm | 150 x 4.6mm, 3.5µm |
| Retention ( | 8.2 (Strong retention) | 4.5 (Moderate) | 6.8 (Good) |
| Resolution ( | 1.8 | 1.2 (Co-elution risk) | 3.5 |
| Tailing Factor ( | 1.1 | 1.3 | 1.05 |
| Observation | Good general retention, but limited selectivity for aromatic impurities.[2][3][4] | Elutes too fast; hydrophobic impurities merge with the solvent front or main peak. | Best Performance. The |
*Resolution calculated between 1-(2-Bromoethoxy)-2-ethylbenzene and 2-ethylphenol.
Scientific Rationale
While C18 is the industry workhorse, the Phenyl-Hexyl phase (Column C) outperformed it here. The target molecule and its impurities are aromatic. The Phenyl-Hexyl phase engages in
Visualization: Separation Mechanism
The following diagram illustrates the dual-interaction mechanism that makes the Phenyl-Hexyl column the superior choice for this aromatic ether.
Figure 1: Dual-retention mechanism (Hydrophobic + Pi-Pi) on Phenyl-Hexyl phases improving aromatic selectivity.
Optimized Method Protocol
Based on the comparative study, the following protocol is defined as the Standard Operating Procedure (SOP) for purity release testing.
Chromatographic Conditions
| Parameter | Setting |
| Column | Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna) |
| Mobile Phase A | Water (Milli-Q grade) + 0.1% |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 10 µL |
| Detection | UV 215 nm (Reference 360 nm / 100 nm bw) |
| Run Time | 20 Minutes |
Gradient Program
The gradient is designed to elute the polar phenol early, retain the product, and wash highly lipophilic dimers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End |
Sample Preparation[3][4][7]
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).
-
Working Standard: Dilute Stock 1:10 to achieve 100 ppm for assay.
Method Development Workflow
The following flowchart outlines the logical progression used to arrive at this method, ensuring compliance with Quality by Design (QbD) principles.
Figure 2: Method Development Lifecycle following QbD principles.
Validation Framework (ICH Q2)
To ensure this method is "Publish Ready" and compliant, the following validation parameters must be verified in your lab:
-
Specificity: Inject the blank, the pure standard, and the "spiked" sample (containing 2-ethylphenol). Ensure no interference at the retention time of the main peak (
min). -
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration. The correlation coefficient (
) must be . -
Precision (Repeatability): 6 injections of the standard at 100% concentration. RSD of peak area should be
. -
LOD/LOQ: Determine the signal-to-noise ratio (S/N).
-
LOD: S/N
-
LOQ: S/N
[5]
-
References
-
International Conference on Harmonisation (ICH). (2005).[6][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]
-
Phenomenex. (2023). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity for Aromatic Compounds. [Link]
-
PubChem. (2023). Compound Summary: 1-(2-Bromoethoxy)-2-ethylbenzene.[2][3] [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. database.ich.org [database.ich.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Technical Comparison Guide: Mass Spectrometry of 2-(2-Ethylphenoxy)ethyl bromide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(2-Ethylphenoxy)ethyl bromide (CAS 915922-20-2), a critical alkylating intermediate in medicinal chemistry.
Executive Summary
2-(2-Ethylphenoxy)ethyl bromide is a bifunctional building block combining a lipophilic 2-ethylphenyl moiety with a reactive bromoethyl side chain. It is frequently employed to introduce the 2-(2-ethylphenoxy)ethyl motif into amines or thiols during drug development (analogous to the synthesis of alpha-blockers like Tamsulosin, though structurally distinct).
For analytical scientists, this compound presents a unique mass spectrometric "fingerprint" driven by the labile C-Br bond and the ortho-ethyl substituent. This guide compares its fragmentation dynamics against its Chloride analog and Hydrolysis product (Alcohol) , demonstrating why the Bromide variant offers superior diagnostic utility in metabolic tracking due to its isotopic signature.
Experimental Protocol (GC-MS)
To ensure reproducible fragmentation data, the following Electron Ionization (EI) protocol is recommended. This method minimizes thermal degradation prior to ionization.
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization without pyrolysis of the ether bond. |
| Carrier Gas | Helium, 1.0 mL/min | Standard flow for optimal chromatographic resolution. |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase separates based on boiling point/polarity. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard energy for library-matchable fragmentation. |
| Source Temp | 230 °C | Prevents condensation of high-boiling aromatics. |
| Scan Range | m/z 40 – 300 | Covers molecular ion ( |
Fragmentation Analysis: The "Fingerprint"
The mass spectrum of 2-(2-Ethylphenoxy)ethyl bromide is dominated by three mechanistic pillars: Isotopic Doublets , Ether Cleavage , and Benzylic Rearrangement .
A. The Molecular Ion Cluster ( )[1][2][3]
-
Observation: A distinct doublet at m/z 228 and m/z 230 .
-
Mechanism: The presence of a single Bromine atom creates a 1:1 intensity ratio between the
Br and Br isotopes. -
Diagnostic Value: This doublet confirms the presence of the alkylating bromide intact. Disappearance of the doublet indicates successful substitution (e.g., reaction with an amine).
B. Primary Fragmentation Pathways
Upon electron impact (70 eV), the radical cation (
-
C-Br Bond Scission (Pathway A): The weakest bond (C-Br) breaks, ejecting a Bromine radical (
).-
Fragment: m/z 149 (C
H O ). -
Structure: The [2-(2-ethylphenoxy)ethyl]
cation. This ion is stabilized by the ether oxygen lone pair resonance.
-
-
Ether Linkage Cleavage (Pathway B): Cleavage at the alkyl-oxygen bond (
-cleavage relative to the ring).-
Fragment: m/z 121 or 122 (C
H O / C H O). -
Structure: Corresponds to the 2-ethylphenol radical cation. This is a "rearrangement ion" often involving Hydrogen transfer from the ethyl chain.
-
-
Tropylium Formation (Pathway C): The ethylbenzene substructure undergoes benzylic cleavage.
-
Fragment: m/z 91 (C
H ). -
Structure: The classic Tropylium ion, formed after the loss of the oxygenated side chain and methyl group.
-
Visualizing the Pathway
The following diagram maps the causal relationships between the molecular ion and its fragments.
Caption: Fragmentation tree of 2-(2-Ethylphenoxy)ethyl bromide showing the divergence between Halogen loss and Ether cleavage.
Comparative Analysis: Bromide vs. Alternatives
In drug discovery, researchers often choose between the Bromide , Chloride , or Tosylate forms for alkylation. The table below objectively compares the MS characteristics of the Bromide against its primary alternatives.
| Feature | Bromide Analog (Target) | Chloride Analog (Alternative) | Alcohol (Hydrolysis Product) |
| Formula | C | C | C |
| Molecular Ion ( | 228 / 230 | 184 / 186 | 166 |
| Isotope Pattern | 1:1 Doublet (Distinctive) | 3:1 Ratio ( | None (Single peak) |
| Base Peak | m/z 149 (Loss of Br) or 107 | m/z 91 or 121 | m/z 122 (Phenol ion) |
| Detection Limit | High (Br ionizes well) | Moderate | Moderate (Polar, tails on GC) |
| Stability | Moderate (Labile C-Br) | High (Stable C-Cl) | High |
| Application Note | Best for reaction monitoring due to unique isotope tag.[1][2][3][4] | Harder to distinguish from background matrix. | Indicates sample degradation (moisture exposure). |
Key Insight for Researchers
The Bromide derivative is superior for metabolic or reaction monitoring because the 1:1 isotopic doublet acts as an intrinsic "label." Even in a complex biological matrix (e.g., plasma extract), the presence of a doublet separated by 2 amu is an unambiguous signal of the unreacted starting material or a brominated metabolite [1].
In contrast, the Chloride analog's 3:1 ratio is easily confused with background noise or overlapping peaks, and the Alcohol (formed by improper storage) lacks any isotopic signature, making it difficult to track without high-resolution MS.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, (2-bromoethoxy)-. National Institute of Standards and Technology.[5][6] Link
-
PubChem. (2025).[1][2] Compound Summary: 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2). National Center for Biotechnology Information. Link
-
Doc Brown's Chemistry. (2024). Fragmentation patterns of alkyl halides and ethylbenzene in Mass Spectrometry. Link
-
Royal Society of Chemistry. (2011). Fragmentation dynamics of ethyl bromide cations. Physical Chemistry Chemical Physics. Link
Sources
- 1. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylphenol, TMS derivative [webbook.nist.gov]
- 5. 2-Ethylphenol, TMS derivative [webbook.nist.gov]
- 6. Phenol, 2-ethyl- [webbook.nist.gov]
A Comparative Guide to the Identification of 1-(2-Bromoethoxy)-2-ethylbenzene Impurities in Pharmaceutical Synthesis
In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The synthesis of complex molecules invariably introduces the risk of impurities, which can arise from starting materials, intermediates, by-products, or degradation products.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for the identification and characterization of impurities in the synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene, a key intermediate in various pharmaceutical manufacturing processes.[4]
The control of impurities is a critical aspect of drug development, with stringent guidelines established by international bodies like the International Council for Harmonisation (ICH).[1] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, setting specific thresholds for each.[5][6] Organic impurities, such as those that may arise during the synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene, are of particular concern due to their potential to be pharmacologically active or toxic.[1][5]
This guide will delve into the common synthetic routes for 1-(2-Bromoethoxy)-2-ethylbenzene, explore the likely impurities, and critically compare the most effective analytical techniques for their detection and structural elucidation.
The Synthetic Landscape and Potential Impurities
The synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene typically involves a Williamson ether synthesis, where 2-ethylphenoxide reacts with a 1,2-dihaloethane (commonly 1,2-dibromoethane).[7][8] This SN2 reaction, while generally efficient, is susceptible to several side reactions and can lead to a range of process-related impurities.[7][8]
Common Synthetic Pathway: The primary reaction involves the deprotonation of 2-ethylphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane.
Potential Impurities to Consider:
-
Starting Materials: Unreacted 2-ethylphenol and 1,2-dibromoethane.
-
By-products:
-
1,2-Bis(2-ethylphenoxy)ethane: Formed by the reaction of the product with another molecule of 2-ethylphenoxide.
-
Positional Isomers: If the starting ethylphenol contains isomers (e.g., 3-ethylphenol, 4-ethylphenol), corresponding bromoethoxy isomers will be formed.
-
Over-alkylation Products: C-alkylation of the phenoxide can occur, though it is generally less favored than O-alkylation.[7]
-
-
Degradation Products: Hydrolysis of the bromoethoxy group to a hydroxyethoxy group can occur if moisture is present.
-
Reagents and Solvents: Residual catalysts, bases, and solvents used in the synthesis.[5]
The following diagram illustrates the primary synthetic pathway and the formation of a key potential by-product.
Caption: Synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene and a major by-product.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive identification and quantification of impurities.[9] The choice of technique depends on the nature of the impurity, its expected concentration, and the required level of structural detail.
| Analytical Technique | Principle | Strengths | Limitations | Ideal for Identifying |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and selectivity for volatile and semi-volatile compounds. Provides molecular weight and fragmentation patterns for structural clues.[10][11] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Volatile organic impurities, residual solvents, and halogenated by-products.[2][11] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High resolution and quantitative accuracy.[9][12] | Mass spectrometric detection (LC-MS) is often needed for definitive identification of unknown impurities.[9] Isomer separation can be challenging.[13][14] | Positional isomers, non-volatile by-products, and degradation products.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | Unparalleled for unambiguous structure elucidation of unknown impurities.[15][16] Provides quantitative information (qNMR).[15] | Relatively low sensitivity compared to MS. Requires isolation of the impurity for detailed analysis.[15] | Structural isomers and definitive confirmation of by-product structures.[17][18] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomizes the sample in a high-temperature plasma and then uses a mass spectrometer to separate and quantify the ions. | Extremely high sensitivity for the detection of elemental impurities. | Primarily for inorganic impurities; does not provide information on organic molecules. | Inorganic impurities, such as residual metal catalysts.[19] |
Experimental Protocols: A Step-by-Step Guide
To ensure trustworthy and reproducible results, the following validated protocols are recommended.
GC-MS Protocol for Volatile Impurities
This protocol is designed for the detection of residual starting materials and volatile by-products.
-
Sample Preparation: Dissolve a precisely weighed amount of the 1-(2-Bromoethoxy)-2-ethylbenzene sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms) is a good starting point for separating halogenated hydrocarbons.[11]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture all potential fragments.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
Caption: Workflow for GC-MS analysis of volatile impurities.
HPLC Protocol for Non-Volatile Impurities and Isomers
This protocol focuses on separating less volatile by-products and positional isomers.
-
Sample Preparation: Accurately weigh and dissolve the sample in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).
-
HPLC Conditions:
-
Column: A reversed-phase C18 or a Phenyl-Hexyl column is often effective for separating aromatic isomers.[13][14]
-
Mobile Phase: A gradient elution using a mixture of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically required for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature (e.g., 30 °C) for reproducible retention times.
-
Detector: A UV detector set at a wavelength where the aromatic rings absorb (e.g., 254 nm). For unknown identification, a mass spectrometer (LC-MS) is invaluable.[20]
-
-
Data Analysis: Quantify impurities based on their peak area relative to the main component, using a reference standard for accurate concentration determination. Identify unknown peaks by their mass-to-charge ratio in LC-MS.
NMR Protocol for Structural Elucidation
For definitive structural confirmation of an unknown impurity, isolation followed by NMR analysis is the gold standard.
-
Impurity Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity of interest.
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃).
-
NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH, CH₂, CH₃).[17]
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[18]
-
-
Structure Determination: Interpret the combined NMR data to elucidate the exact chemical structure of the impurity.[15]
Conclusion
The identification and control of impurities in the synthesis of 1-(2-Bromoethoxy)-2-ethylbenzene is a critical component of ensuring the quality and safety of the final pharmaceutical product. A comprehensive analytical strategy, leveraging the complementary strengths of GC-MS, HPLC, and NMR, is essential for robust impurity profiling. By understanding the potential impurities arising from the synthetic pathway and applying these validated analytical methods, researchers and drug development professionals can confidently meet regulatory expectations and deliver safe and effective medicines.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
- Journal of Chromatography A. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
-
Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]
-
Scientific Reports. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
LCGC. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PharmTech. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]
-
LCGC. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Retrieved from [Link]
-
Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
PubMed. (2005, December 16). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Retrieved from [Link]
-
RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]
-
lookchem. (n.d.). Cas 915922-20-2,1-(2-BROMOETHOXY)-2-ETHYLBENZENE. Retrieved from [Link]
- Google Patents. (2014, March 26). CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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GC-MS Characterization of 2-Ethylphenol Alkylation Products: A Comparative Technical Guide
Executive Summary & Technical Scope
The alkylation of 2-ethylphenol (2-EP) is a critical transformation in the synthesis of steric hindered phenolic antioxidants and pharmaceutical intermediates. However, the reaction frequently yields a complex matrix of regioisomers (4-substituted, 6-substituted, and 4,6-disubstituted variants) that challenge standard analytical workflows.
This guide provides an in-depth characterization protocol using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic application notes, this document objectively compares GC-MS against Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC), establishing why GC-MS remains the gold standard for high-throughput process monitoring despite specific limitations in structural elucidation.
Comparative Analysis: GC-MS vs. Analytical Alternatives
To select the optimal characterization route, one must weigh sensitivity against structural resolution. The following table contrasts GC-MS performance with its primary alternatives for 2-EP alkylation mixtures.
Table 1: Performance Matrix of Analytical Techniques
| Feature | GC-MS (Recommended) | 1H-NMR Spectroscopy | HPLC-UV/DAD |
| Primary Utility | Trace impurity profiling & mixture deconvolution. | Definitive structural confirmation of isomers. | Quantification of thermally labile byproducts. |
| Isomer Resolution | High (via retention time & unique fragmentation). | Very High (via coupling constants). | Medium (requires specialized chiral/phenyl columns). |
| Sensitivity | High (ppb range in SIM mode). | Low (requires mg-scale purity). | Medium (ppm range). |
| Throughput | High (20-30 min run times). | Low (slow acquisition/processing). | Medium. |
| Limit of Detection | < 10 ng/mL. | ~100 µg/mL. | ~1 µg/mL. |
| Key Limitation | Requires volatility; distinguishing m/z isomers relies on RT. | Cannot analyze trace components in crude matrix easily. | Poor identification without standards (retention time only). |
Expert Insight: While NMR is indispensable for the initial structural validation of a purified standard (e.g., distinguishing 4-tert-butyl-2-ethylphenol from 6-tert-butyl-2-ethylphenol), it fails in process optimization where rapid turnover of crude reaction mixtures is required. GC-MS offers the best balance of speed and identification power once retention times are validated.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. The inclusion of an internal standard (IS) and specific quality control (QC) checkpoints ensures data integrity.
Reagents & Materials[1][2][3][4]
-
Substrate: 2-Ethylphenol (99%).
-
Alkylating Agent: tert-Butyl alcohol (TBA) or Isobutylene.
-
Catalyst: p-Toluenesulfonic acid (PTSA) or Zeolite HY (heterogeneous).
-
Internal Standard: 2,4,6-Trimethylphenol (Mesitol) or deuterated 4-tert-butylphenol.
-
Solvent: Dichloromethane (DCM) (HPLC Grade).
Reaction & Sample Preparation Workflow
-
Reaction: Charge 2-EP (10 mmol) and Catalyst (5 wt%) into a pressure tube. Add TBA (15 mmol). Heat to 80°C for 4 hours.
-
Quench: Cool to room temperature. Dilute with 10 mL DCM.
-
Wash: Wash organic layer with 5% NaHCO3 (remove acid catalyst) and Brine. Dry over Na2SO4.[1][2]
-
Dilution (Critical Step): Dilute 50 µL of the organic layer into 1.5 mL DCM containing the Internal Standard (100 µg/mL).
-
Why? High concentrations cause column overload and mass spectral skewing.
-
-
Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS, incubate at 60°C for 30 mins.
-
Expert Note: While hindered phenols can be analyzed directly, silylation improves peak shape and reduces tailing for the polar 2-EP starting material.
-
GC-MS Instrument Parameters[1][2][5]
-
System: Agilent 7890/5977 or equivalent single quadrupole.
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split mode (20:1), 260°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C (hold 3 min).
-
-
MS Source: 230°C; Quad: 150°C.
-
Scan Range: m/z 40–450.
Results & Characterization Data
Fragmentation Logic (Causality)
The alkylation of 2-EP (MW 122) with a tert-butyl group (+56 mass units) results in mono-alkylated (MW 178) and di-alkylated (MW 234) products.
-
Diagnostic Ion (M-15): The loss of a methyl group from the tert-butyl moiety is the dominant fragmentation pathway, forming a stable quinone methide-like cation.
-
Ortho vs. Para Effect: Ortho-substituted isomers (6-tert-butyl) often show a lower abundance molecular ion [M]+ compared to para-substituted isomers due to steric strain accelerating the methyl loss.
Table 2: Retention Time & Mass Spectral Data (HP-5MS Column)
| Compound | RT (min)* | Molecular Ion [M]+ (m/z) | Base Peak (m/z) | Key Fragments |
| 2-Ethylphenol (SM) | 6.45 | 122 | 107 | 107 (M-CH3), 77 |
| 4-tert-Butyl-2-ethylphenol | 12.10 | 178 | 163 | 163 (M-CH3), 135 |
| 6-tert-butyl-2-ethylphenol | 11.85 | 178 | 163 | 163 (M-CH3), 121 |
| 4,6-Di-tert-butyl-2-ethylphenol | 15.20 | 234 | 219 | 219 (M-CH3), 57 |
*Note: Retention times are relative and dependent on specific column history and flow rates.
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the decision matrix and workflow for characterizing the reaction mixture.
Caption: Figure 1. Step-by-step GC-MS characterization workflow for 2-ethylphenol alkylation products.
Mechanistic Fragmentation Pathway
Understanding the mass spec fragmentation is crucial for verifying that the alkyl group is indeed tert-butyl and not a rearranged isomer.
Caption: Figure 2. Primary Electron Ionization (EI) fragmentation pathway for tert-butyl-2-ethylphenol.
References
-
OIV-OENO 620-2020. "Determination of Alkylphenols in Wines by Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS)." International Organisation of Vine and Wine. Link
-
NIST Chemistry WebBook. "2,4-Di-tert-butylphenol Mass Spectrum." National Institute of Standards and Technology. Link
-
PubChem. "2-tert-Butyl-4-ethylphenol Compound Summary." National Library of Medicine. Link
-
Sigma-Aldrich. "Analysis of Alkylphenols Using New Internal Standards." Merck KGaA. Link
-
Sang, X., et al. (2025). "Pentaethylphenol (Not 2,6-di-tert-butyl-4-ethylphenol) verified as the primary product of guaiacol ethanol alkylation reaction."[3] Catalysis Today. Link[3]
Sources
Publish Comparison Guide: Distinguishing Ether vs. Alkyl Bromide Functionalities via IR Spectroscopy
This guide provides a comprehensive technical comparison of Infrared (IR) absorption characteristics for ether and alkyl bromide functional groups. It is structured to serve as a practical resource for researchers needing to distinguish between these functionalities, particularly when analyzing reaction intermediates or unknown samples.[1]
Executive Summary
In organic synthesis and drug development, distinguishing between ether linkages and alkyl halides is a frequent analytical challenge, particularly when monitoring substitution reactions (e.g., Williamson ether synthesis).[1] While Nuclear Magnetic Resonance (NMR) is definitive, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective screening method.[1]
-
Ethers are characterized by a strong, distinct C-O stretching vibration in the 1000–1300 cm⁻¹ region.[1][2][3][4] This is often the most intense peak in the spectrum.[1]
-
Alkyl Bromides are more elusive; their primary diagnostic marker is the C-Br stretching vibration in the low-frequency "fingerprint" region (500–700 cm⁻¹), which often sits near the detection limit of standard benchtop ATR instruments.[1]
This guide outlines the specific spectral windows, intensity profiles, and experimental protocols required to reliably differentiate these groups.
Theoretical Foundation: Vibrational Modes
To interpret the spectra accurately, one must understand the underlying mechanics of the vibrations.[1]
-
The Ether Linkage (C-O-C): The C-O bond is highly polar due to the electronegativity difference between Carbon (2.[1]55) and Oxygen (3.44).[1] This results in a large change in dipole moment during stretching, leading to intense absorption bands.[1][5] The vibration is coupled, meaning the entire C-O-C unit stretches asymmetrically and symmetrically.[1]
-
The Alkyl Bromide Bond (C-Br): Bromine is heavy (79.9 amu).[1] According to Hooke’s Law (
), a higher reduced mass ( ) lowers the vibrational frequency.[1] Consequently, the C-Br stretch appears at very low wavenumbers ( cm⁻¹).[1] Although the bond is polar, the spectral region is often crowded with skeletal bending modes, making identification challenging without a clean baseline.[1]
Spectral Comparison Data
The following table summarizes the primary and secondary diagnostic peaks.
Table 1: Comparative IR Absorption Data
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Peak Shape | Diagnostic Reliability |
| Aliphatic Ether | C-O-C Asym.[1] Stretch | 1085 – 1150 | Strong | Broad/Sharp | High (Primary Indicator) |
| C-O-C Sym.[1] Stretch | 800 – 900 | Weak | Sharp | Low (Often obscured) | |
| Aryl/Vinyl Ether | C-O-C Asym.[1][2] Stretch | 1200 – 1275 | Strong | Sharp | High (Shifted by resonance) |
| C-O-C Sym.[1][2] Stretch | 1020 – 1075 | Medium | Sharp | Medium | |
| Alkyl Bromide | C-Br Stretch | 500 – 700 | Med-Strong | Sharp | Medium (Instrument dependent) |
| CH₂-Br Wag | 1150 – 1300 | Medium | Band | Low (Overlaps with others) |
Critical Note: Standard ATR (Attenuated Total Reflectance) crystals (like ZnSe) often have a spectral cutoff around 600–650 cm⁻¹.[1] To see the C-Br stretch clearly, a Diamond ATR or KBr transmission setup (cutoff ~400 cm⁻¹) is recommended.[1]
Diagnostic Workflow & Logic
The following diagram illustrates the decision logic for a researcher analyzing an unknown sample suspected to be either an ether or an alkyl bromide.
Figure 1: Decision matrix for distinguishing Ether vs. Alkyl Bromide functionalities based on IR spectral features.
Experimental Protocols
To ensure data integrity, especially when looking for low-frequency C-Br bands, follow these protocols.
Protocol A: Liquid Samples (Neat Film)
Best for: Rapid screening of volatile ethers and alkyl bromides.[1]
-
Crystal Selection: Use a Diamond or KRS-5 ATR crystal.[1] Avoid ZnSe if looking for C-Br, as its cutoff is too high (~650 cm⁻¹).[1]
-
Background Scan: Acquire a background spectrum (air) with the same resolution (typically 4 cm⁻¹) and scan count (16 or 32 scans).[1]
-
Sample Application: Place 1 drop of liquid on the crystal. Ensure complete coverage of the active area.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ .
-
Cleaning: Ethers are volatile; allow to evaporate or wipe with isopropanol.[1] Alkyl bromides may require acetone.[1]
Protocol B: Solid Samples (KBr Pellet)
Best for: High-resolution analysis of the fingerprint region (allows detection down to 400 cm⁻¹).[1]
-
Preparation: Grind 1–2 mg of sample with ~100 mg of dry spectroscopic-grade KBr powder in an agate mortar.
-
Pressing: Press the mixture into a translucent pellet using a hydraulic press (approx. 10 tons pressure).
-
Acquisition: Mount the pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹.[1][6]
-
Validation: Check for water bands (3400 cm⁻¹) which indicate wet KBr; this can obscure data but usually doesn't affect the C-Br region.
Data Analysis & Interpretation
The "False Positive" Trap
-
Ethers: Be wary of esters and alcohols.[1][2]
-
Esters also have a strong C-O stretch (1000–1300 cm⁻¹) but will always have a strong Carbonyl (C=O) peak around 1740 cm⁻¹.[1] If C=O is absent, the C-O stretch confirms Ether. [1]
-
Alcohols have a C-O stretch but will display a broad O-H stretch (3200–3500 cm⁻¹).[1][2][7][8] If O-H is absent, the C-O stretch confirms Ether. [1]
-
-
Alkyl Bromides: Be wary of the "Fingerprint" noise.[1]
Case Study Application
In a Williamson Ether Synthesis (Alkyl Bromide + Alkoxide
-
Start: Spectrum shows C-Br peak (500–700 cm⁻¹) and no strong band at 1100 cm⁻¹.[1]
-
Reaction: As the reaction proceeds, the C-Br peak diminishes.[1]
-
End: A massive, strong band appears at ~1120 cm⁻¹ (Ether C-O).[1][2]
References
-
LibreTexts Chemistry. (2023).[1] Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.[1]
-
University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
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Structural Validation & Performance Audit: 1-(2-Bromoethoxy)-2-ethylbenzene vs. 2-Bromoethylbenzene
[1][2]
Executive Summary: The Criticality of Distinction
In medicinal chemistry and process development, the confusion between 1-(2-Bromoethoxy)-2-ethylbenzene (Compound A) and 2-Bromoethylbenzene (Compound B) presents a significant risk.[1][2] While both act as ethylating/alkylating agents, their chemical behavior, regulatory status, and downstream pharmacological effects are vastly different.
-
Compound A is a specialized phenoxyalkyl linker used in the synthesis of alpha-blockers (e.g., Silodosin intermediates).[2]
-
Compound B (Phenethyl bromide) is a generic alkylating agent but is also a watched precursor for controlled substances (Fentanyl analogues), carrying severe compliance implications.
This guide provides a definitive technical framework to validate these structures, ensuring scientific integrity and regulatory compliance.
Structural Anatomy & Theoretical Divergence
The fundamental difference lies in the ether linkage and the ring substitution .[2] Compound A possesses an oxygen atom that alters electron density and solubility, while Compound B is a purely lipophilic aryl-alkyl halide.[1][2]
Visualizing the Divergence
The following diagram illustrates the structural connectivity and molecular weight differences.
Figure 1: Structural connectivity map highlighting the ether linkage in Compound A versus the direct alkyl attachment in Compound B.[1][2]
Spectroscopic Validation (The "Truth" Data)
NMR spectroscopy is the gold standard for distinguishing these compounds. The presence of the oxygen atom in Compound A causes a significant deshielding effect on the adjacent methylene protons.
Comparative 1H NMR Data Profile ( , 400 MHz)
| Feature | Compound A (Ether Derivative) | Compound B (Phenethyl Bromide) | Mechanistic Explanation |
| Absent | Oxygen electronegativity deshields adjacent protons (Diagnostic Peak).[1][2] | ||
| Similar environment, but A is slightly downfield due to | |||
| Benzylic | Absent (in linker) | Compound B has a benzylic methylene; Compound A has an ether oxygen instead.[2] | |
| Ring Ethyl | Absent | Compound A has an ethyl group on the ring; Compound B does not. | |
| Aromatic | 4H (Multiplet, ~6.8-7.[2]2) | 5H (Multiplet, ~7.2-7.[1][2][3]4) | Integration confirms 1,2-disubstitution (A) vs monosubstitution (B). |
IR Spectroscopy Fingerprint
Performance & Reactivity Profile
When used as reagents in drug development, these compounds exhibit distinct kinetic profiles.
Alkylation Efficiency ( Reactivity)
-
Compound A: The phenoxy oxygen provides a "spacer" that reduces steric hindrance near the benzene ring compared to direct alkylation. However, the electron-donating alkoxy group activates the ring, making it susceptible to electrophilic aromatic substitution side reactions if Lewis acids are present.
-
Compound B: Reacts as a standard primary alkyl halide.[2]
Stability & Degradation Risks[2]
-
Compound B (Elimination Risk): Under strong basic conditions (e.g., NaH, KOtBu), 2-bromoethylbenzene is highly prone to E2 elimination , forming Styrene .[2]
-
Compound A (Stability): The ether linkage prevents direct elimination to a conjugated styrene-like system.[2] While vinyl ether formation is theoretically possible, it is thermodynamically less favorable than styrene formation.
Regulatory Implications
Experimental Protocols
Protocol 1: Rapid Differentiation via TLC
Use this for quick quality control of incoming raw materials.[2]
Materials: Silica Gel 60 F254 plates, Hexane, Ethyl Acetate, UV Lamp (254 nm).
-
Mobile Phase Preparation: Prepare a 90:10 Hexane:Ethyl Acetate mixture.[2]
-
Spotting: Dissolve 10 mg of the sample in 1 mL DCM. Spot 1 µL onto the plate.
-
Development: Run the plate until the solvent front reaches 80% of the height.
-
Visualization: View under UV light.
Protocol 2: Structural Confirmation Workflow
The definitive decision tree for validation.[2]
Figure 2: Analytical decision tree for distinguishing the target compounds using NMR markers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28065368, 1-(2-Bromoethoxy)-2-ethylbenzene. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Benzene, (2-bromoethyl)- Mass Spectrum and Physical Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4] (Authoritative text for NMR shift prediction of ethers vs alkyl benzenes).
-
U.S. Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals (Precursors). (Reference for regulatory status of phenethyl bromide derivatives). Retrieved from [Link][1]
Safety Operating Guide
1-(2-Bromoethoxy)-2-ethylbenzene;ethane proper disposal procedures
The following technical guide details the operational safety and disposal protocols for 1-(2-Bromoethoxy)-2-ethylbenzene (CAS 915922-20-2) and Ethane (CAS 74-84-0).
This guide is structured for laboratory personnel and safety officers, prioritizing chemical segregation, waste stream coding, and regulatory compliance (EPA/RCRA).
Executive Summary: Disposal & Hazard Classification
| Compound | CAS No.[1][2][3][4][5][6][7][8][9] | State | Primary Hazard | Waste Stream Classification |
| 1-(2-Bromoethoxy)-2-ethylbenzene | 915922-20-2 | Liquid/Low-Melting Solid | Skin/Eye Irritant, Alkylating Agent | Halogenated Organic (High-Temp Incineration) |
| Ethane | 74-84-0 | Compressed Gas | Extremely Flammable, Asphyxiant | Compressed Gas / Ignitable (Venting or Flaring) |
PART 1: 1-(2-Bromoethoxy)-2-ethylbenzene Disposal Protocol
Chemical Identification & Hazard Profile
This compound is an alkyl bromide ether. Unlike simple hydrocarbons, the presence of the bromine atom and the ether linkage dictates specific stability and disposal requirements.
-
Molecular Formula: C₁₀H₁₃BrO
-
Molecular Weight: 229.11 g/mol [8]
-
Flash Point: ~106°C (Combustible, not Flammable by OSHA definition)
-
Reactivity:
-
Alkylating Potential: The bromoethoxy group is a primary alkyl halide, susceptible to nucleophilic attack. It can alkylate DNA/proteins, posing potential long-term toxicity risks beyond immediate irritation.
-
Peroxide Formation: As an ether, it has a latent potential to form explosive peroxides upon prolonged exposure to air/light, though the steric bulk of the benzene ring mitigates this slightly compared to simple ethers.
-
Pre-Disposal Stabilization & Packaging
Before moving the waste to the central accumulation area, follow these stabilization steps to prevent reaction in the waste container.
Step-by-Step Stabilization
-
Quenching (If Reactive Residue): If the material is part of a reaction mixture containing active nucleophiles (amines, thiols) or strong bases, quench the mixture first.
-
Protocol: Dilute with a non-halogenated solvent (e.g., Ethyl Acetate) and wash with dilute aqueous acid (1M HCl) to neutralize bases, then water. Separate the organic layer.
-
-
Peroxide Test (If Aged): If the container is old (>1 year) or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.
-
Routine Check: Use starch-iodide paper. If positive, treat with ferrous sulfate solution before disposal.
-
-
Solvent Dissolution: If the compound is in solid form or viscous oil, dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) to facilitate pumping at the incineration facility.
-
Note: Labeling it "Halogenated" is mandatory regardless of the solvent used because the solute contains Bromine.
-
Waste Stream Segregation
CRITICAL: Do not mix this compound with:
-
Strong Oxidizers: (Nitric acid, Peroxides)
Risk of exothermic runaway. -
Strong Bases: (Sodium hydroxide, alkoxides)
Risk of elimination reactions generating HBr gas and heat.
Correct Waste Container:
-
Material: HDPE (High-Density Polyethylene) or Glass (Amber).
-
Labeling: Must carry the "Halogenated Solvent/Organic" tag.
-
RCRA Codes (US): Not a P- or U-listed waste specifically, but if mixed with ignitable solvents, use D001 . If it exhibits toxicity characteristics (unlikely for this specific isomer but possible), it falls under "Non-regulated chemical waste" unless characterized otherwise. Best Practice: Treat as Halogenated Organic Waste .
Disposal Decision Tree (Visual)
Figure 1: Decision logic for the safe processing and disposal of halogenated ether derivatives.
PART 2: Ethane Disposal Protocol
Chemical Identification
-
State: Compressed Gas (Liquefied under pressure).
-
Hazards: Simple Asphyxiant, Extremely Flammable (Flash Point < -100°C).
Disposal Scenarios
Scenario A: Residual Gas in Cylinder
Never attempt to dispose of a pressurized cylinder contents by venting it entirely in the lab.
-
Labeling: Mark cylinder "Empty" or "Waste".
-
Valve Protection: Screw on the safety cap.
-
Logistics: Contact the gas supplier (e.g., Airgas, Linde) for Return for Credit/Disposal . This is the only compliant method for cylinders.
Scenario B: Experimental Byproduct (Venting)
If ethane is generated as a reaction byproduct or is dissolved in a solvent:
-
Small Quantities (<1 Liter gas):
-
Vent into a functioning chemical fume hood.[6]
-
Ensure no ignition sources (hot plates, sparks) are within 3 feet of the sash.
-
Leave the hood fan ON.
-
-
Large Quantities:
-
Must be captured in a gas trap or routed to a facility flare system.
-
Do not vent large volumes of ethane into building ventilation; it can accumulate in ductwork and create an explosion hazard.
-
Emergency Response Procedures
| Incident | Immediate Action |
| Spill (Liquid) | 1. Evacuate area. 2. Don PPE (Nitrile gloves, safety goggles). 3. Absorb with Vermiculite or Sand . Do not use combustible materials (sawdust). 4. Place in hazardous waste pail. |
| Leak (Gas) | 1. Eliminate all ignition sources immediately. 2. Increase ventilation (open windows if safe, max hood sash). 3. Evacuate lab until gas dissipates. |
| Skin Contact | Wash with soap and water for 15 minutes.[10] The alkyl bromide can cause delayed blistering; seek medical attention if irritation persists. |
References
-
PubChem. (n.d.).[8] 1-(2-Bromoethoxy)-2-ethylbenzene (Compound).[6][8][11] National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved March 3, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Flammable Gases. Retrieved March 3, 2026, from [Link]
Sources
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- 5. tcichemicals.com [tcichemicals.com]
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- 7. 1-(2-Bromoethoxy)-2-ethoxybenzene | C10H13BrO2 | CID 7010183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. assets.thermofisher.com [assets.thermofisher.com]
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Personal protective equipment for handling 1-(2-Bromoethoxy)-2-ethylbenzene;ethane
As a Senior Application Scientist, I recognize that handling dual-hazard systems—specifically combining a reactive liquid organobromide with a highly flammable compressed gas—requires rigorous, self-validating safety protocols. The chemical system involving 1-(2-Bromoethoxy)-2-ethylbenzene (a liquid alkylating agent) and ethane (an extremely flammable gas and simple asphyxiant) presents a complex risk profile.
This guide provides a comprehensive, causality-driven framework for the safe handling, experimental execution, and disposal of these chemicals.
Physicochemical Hazard Profiling & Causality
To design an effective safety protocol, we must first understand the intrinsic properties of the reagents. 1-(2-Bromoethoxy)-2-ethylbenzene is an organobromide[1]. Organobromides are potent alkylating agents that can randomly modify the surfaces of proteins and lipids by reacting with free thiols (cysteines), leading to severe skin sensitization, cellular disruption, and potential mutagenicity[2][3]. Ethane is a Category 1A flammable gas that poses severe fire, explosion, and asphyxiation risks if allowed to accumulate in confined spaces[4][5].
Table 1: Comparative Physicochemical and Hazard Data
| Property | 1-(2-Bromoethoxy)-2-ethylbenzene[6] | Ethane[5][7] |
| CAS Number | 915922-20-2 | 74-84-0 |
| Physical State | Clear, colorless liquid | Compressed gas |
| Boiling Point | 267.6 °C | -88.6 °C |
| Flash Point | 106 °C (Combustible) | -135 °C (Extremely Flammable) |
| Primary Hazards | Alkylating agent, skin/eye irritant | Flammable gas, simple asphyxiant |
| Density | 1.302 g/cm³ | 1.356 kg/m ³ (Gas) |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this dual-hazard system. The following matrix explains the causality behind each required piece of equipment:
-
Hand Protection (Viton or Butyl Rubber Gloves): Standard nitrile gloves offer poor resistance to halogenated organics. Because 1-(2-Bromoethoxy)-2-ethylbenzene is highly lipophilic, it will rapidly permeate nitrile, leading to dermal alkylation[2]. Protocol: Double-glove with a heavy-duty Viton or Butyl rubber outer glove and a standard nitrile inner glove.
-
Body Protection (Flame-Resistant Lab Coat): Ethane has a lower explosive limit (LEL) of approximately 3% in air[5]. Static discharge from standard synthetic lab coats can ignite localized ethane pockets during a pressurized reactor purge. Protocol: Wear a 100% cotton or Nomex® Flame-Resistant (FR) lab coat and a chemical-resistant apron.
-
Eye/Face Protection (Splash Goggles & Face Shield): The risk of pressurized ethane causing a blowout of the liquid organobromide necessitates dual-layer protection[5]. Protocol: ANSI-compliant chemical splash goggles must be worn at all times, supplemented by a full-face shield when pressurizing the reactor.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. If ethane cylinders are stored or used outside a hood, continuous ambient oxygen and LEL monitors must be active to prevent asphyxiation[5][7].
Experimental Protocol: High-Pressure Alkylation Workflow
The following self-validating protocol ensures that the acute fire risk of ethane and the chronic toxicity of the organobromide are simultaneously mitigated during a standard reaction setup.
Step 1: Pre-Operational Environmental Validation
-
Verify the fume hood face velocity is between 0.4 and 0.6 m/s.
-
Ensure all electrical equipment inside the hood (e.g., stir plates) is explosion-proof and intrinsically safe to prevent ethane ignition[4].
-
Activate the continuous gas monitor calibrated for ethane LEL detection.
Step 2: Liquid Reagent Handling
-
Secure the reaction vessel (e.g., a high-pressure Parr reactor or Schlenk flask) inside the fume hood.
-
Using a gas-tight glass syringe, transfer the 1-(2-Bromoethoxy)-2-ethylbenzene.
-
Causality: Using a gas-tight syringe prevents ambient moisture from degrading the reagent and completely isolates the operator from inhaling volatile alkylating vapors.
Step 3: Inert Atmospheric Purging
-
Seal the reactor. Before introducing ethane, purge the reactor headspace with inert argon gas for 15 minutes[4].
-
Causality: Displacing ambient oxygen is critical. Ethane cannot ignite without an oxidizer; an argon purge eliminates the risk of forming an explosive ethane-air mixture inside the vessel.
Step 4: Ethane Introduction
-
Connect the ethane supply line using Swagelok® or equivalent high-pressure fittings.
-
Slowly open the regulator valve to introduce ethane, monitoring the pressure gauge for sudden drops that indicate leaks[8].
-
Never use Teflon tape on the first two threads of the gas fittings, as shredded tape can enter the line and cause valve failure.
Step 5: Reaction Quenching
-
Upon completion, vent the residual ethane slowly through a dedicated exhaust line routed directly into the fume hood baffle.
-
Quench the liquid organobromide mixture with a mild nucleophile (e.g., 10% aqueous sodium thiosulfate).
-
Causality: Thiosulfate reacts with unreacted 1-(2-Bromoethoxy)-2-ethylbenzene, neutralizing its alkylating potential before it enters the waste stream.
Mandatory Visualization: Safety & Operational Workflow
Figure 1: Operational workflow and PPE integration for organobromide and ethane systems.
Spill Response and Disposal Plan
Liquid Spill (1-(2-Bromoethoxy)-2-ethylbenzene):
-
Isolate: Evacuate non-essential personnel.
-
Absorb: Do not use combustible absorbents like sawdust. Cover the spill with an inert, non-combustible material such as vermiculite or dry sand.
-
Neutralize: Treat the absorbed area with a dilute sodium thiosulfate solution to neutralize residual alkylating agents.
-
Dispose: Sweep the absorbent into a heavy-duty polypropylene bag and place it in a sealed container labeled "Hazardous Halogenated Organic Waste."
Gas Leak (Ethane):
-
Eliminate Ignition: Immediately shut off all hot plates and electrical equipment[7][9].
-
Isolate Source: If safe to do so without entering a high-concentration zone, close the main cylinder valve[5].
-
Evacuate: Leave the laboratory immediately and allow the fume hood exhaust to clear the asphyxiating vapors. Do not re-enter until the continuous gas monitor confirms the LEL is at 0% and oxygen levels are above 19.5%[5].
Waste Segregation: Never mix quenched organobromide waste with non-halogenated solvents (like acetone or ethanol). Mixing halogenated waste with incompatible solvents can lead to exothermic cross-reactions and severely complicates EPA-compliant incineration protocols.
References
-
LookChem. "1-(2-BROMOETHOXY)-2-ETHYLBENZENE (CAS 915922-20-2) Chemical Properties." LookChem Database. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "1-(2-Bromoethoxy)-2-ethylbenzene - PubChem Compound Summary." PubChem. URL: [Link]
-
National Center for Biotechnology Information (NCBI). "Bromoacetate - Toxicity Summary." PubChem. URL: [Link]
-
Air Liquide. "Safety Data Sheet: Ethane." AL Safety Data Sheets. URL: [Link]
-
MESA Specialty Gases & Equipment. "Safety Data Sheet: Ethane." MESA Gas. URL: [Link]
Sources
- 1. 1-(2-Bromoethoxy)-2-ethylbenzene | C10H13BrO | CID 28065368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromoacetate | C2H2BrO2- | CID 6226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. toxno.com.au [toxno.com.au]
- 4. alsafetydatasheets.com [alsafetydatasheets.com]
- 5. mesagas.com [mesagas.com]
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- 9. pembina.com [pembina.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
